Capzimin
描述
属性
IUPAC Name |
8-sulfanyl-N-[2-(1,3-thiazol-2-yl)ethyl]quinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-15(17-5-4-13-16-6-7-21-13)11-8-10-2-1-3-12(20)14(10)18-9-11/h1-3,6-9,20H,4-5H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNGHZGMRXNEEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)S)C(=O)NCCC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Rpn11 Inhibition by Capzimin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and maintaining cellular homeostasis, making it a prime target for therapeutic intervention, particularly in oncology. While 20S proteasome inhibitors like bortezomib have seen clinical success, resistance remains a challenge. This has spurred interest in alternative targets within the UPS. One such promising target is Rpn11, a deubiquitinase (DUB) located in the 19S regulatory particle of the proteasome. Capzimin has emerged as a first-in-class, potent, and specific inhibitor of Rpn11. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cellular processes, and the experimental methodologies used to characterize its activity.
Introduction to Rpn11 and the Ubiquitin-Proteasome System
The 26S proteasome is a large protein complex responsible for the degradation of polyubiquitinated proteins. It consists of a 20S core particle, which contains the proteolytic active sites, and one or two 19S regulatory particles that recognize, deubiquitinate, and unfold substrates for translocation into the 20S core. Rpn11, also known as PSMD14, is a metalloprotease of the JAMM (Jab1/MPN domain-associated metalloisopeptidase) family and is the sole DUB essential for proteasome function.[1][2][3] It cleaves the polyubiquitin chain from the substrate immediately before its degradation, a crucial step for both substrate processing and ubiquitin recycling.[2][4] Inhibition of Rpn11 offers a distinct mechanism for disrupting proteasome function compared to 20S inhibitors, providing a potential avenue to overcome resistance.[1][5]
This compound: A Potent and Specific Rpn11 Inhibitor
This compound was identified from a high-throughput screen as a potent inhibitor of Rpn11.[1][2] It is a derivative of quinoline-8-thiol (8TQ).[1][6]
Mechanism of Action
This compound functions by directly targeting the active site of Rpn11.[1] Its inhibitory activity is attributed to the chelation of the catalytic Zn2+ ion within the JAMM domain, which is essential for the deubiquitinase activity of Rpn11.[1][7] The mode of inhibition for this compound against Rpn11 has been characterized as uncompetitive, suggesting that it binds to the enzyme-substrate complex.[1][8]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Selectivity vs. Rpn11 |
| Rpn11 | 0.34 | - |
| Csn5 | 30 | ~88-fold |
| AMSH | 4.5 | ~13-fold |
| BRCC36 | 2.3 | ~7-fold |
Data compiled from multiple sources.[8][9]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Value (µM) |
| HCT116 | Cell Growth Inhibition (GI50) | ~2.0 |
| HCT116 (low serum) | Cell Growth Inhibition (GI50) | 0.6 |
| Bortezomib-resistant RPE1 | Cell Growth Inhibition (GI50) | Same as wild-type |
| Various Cancer Cell Lines (NCI-60) | Median GI50 | 3.3 |
| Leukemia (SR, K562) | GI50 | 0.67, 1.0 |
| Non-small cell lung cancer (NCI-H460) | GI50 | 0.7 |
| Breast cancer (MCF7) | GI50 | 1.0 |
| - | UbG76V-GFP stabilization (IC50) | 0.6 |
Data compiled from multiple sources.[1][9]
Cellular Effects of Rpn11 Inhibition by this compound
Inhibition of Rpn11 by this compound leads to a cascade of cellular events characteristic of proteasome inhibition, but with a distinct molecular signature.
-
Accumulation of Polyubiquitinated Proteins: By blocking deubiquitination, this compound treatment results in the accumulation of high molecular weight polyubiquitinated proteins.[1][5]
-
Stabilization of Proteasome Substrates: Key proteasome substrates, such as p53, Hif1α, and Nrf2, are stabilized upon this compound treatment.[1]
-
Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded and undegraded proteins triggers cellular stress, leading to the activation of the UPR.[1][10] This is evidenced by the increased levels of phosphorylated PERK and spliced XBP1s.[1]
-
Induction of Apoptosis: Prolonged proteotoxic stress caused by Rpn11 inhibition ultimately leads to programmed cell death (apoptosis), particularly in cancer cells.[7][9]
-
Activity in Bortezomib-Resistant Cells: Importantly, this compound demonstrates efficacy in cancer cell lines that have developed resistance to the 20S proteasome inhibitor bortezomib, highlighting its potential as an alternative therapeutic strategy.[1][6]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Rpn11 Inhibition
The following diagram illustrates the central role of Rpn11 in the ubiquitin-proteasome system and the consequences of its inhibition by this compound.
Caption: Mechanism of Rpn11 inhibition by this compound and its cellular sequelae.
Experimental Workflow for Characterizing Rpn11 Inhibitors
The following diagram outlines a typical experimental workflow for the discovery and characterization of Rpn11 inhibitors like this compound.
Caption: A typical workflow for the discovery and validation of Rpn11 inhibitors.
Detailed Experimental Protocols
Rpn11 Deubiquitinase Activity Assay
This assay is designed to measure the enzymatic activity of Rpn11 and assess the potency of inhibitors.
-
Principle: A fluorogenic ubiquitin substrate is used. Cleavage of the substrate by Rpn11 results in an increase in fluorescence, which can be monitored over time.
-
Reagents:
-
Purified recombinant Rpn11/Rpn8 complex
-
Fluorogenic ubiquitin substrate (e.g., Ub-AMC or a custom-designed substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a fixed concentration of the Rpn11/Rpn8 complex to the wells of the microplate.
-
Add the diluted test compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic ubiquitin substrate.
-
Immediately begin monitoring the increase in fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
-
Cycloheximide (CHX) Chase Assay
This assay is used to determine the stability of a specific protein and assess the effect of an inhibitor on its degradation.
-
Principle: CHX is a protein synthesis inhibitor. By blocking new protein synthesis, the degradation of a pre-existing pool of a protein of interest can be monitored over time.
-
Reagents:
-
Cultured cells expressing the protein of interest (e.g., cells stably expressing UbG76V-GFP)
-
Cycloheximide (CHX) solution
-
Test compound (e.g., this compound)
-
Lysis buffer
-
Antibodies for Western blotting
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the test compound or vehicle (DMSO) for a specified pre-incubation period.
-
Add CHX to the culture medium to a final concentration that effectively blocks protein synthesis.
-
At various time points after CHX addition (e.g., 0, 2, 4, 6 hours), harvest the cells.
-
Lyse the cells and determine the total protein concentration.
-
Analyze equal amounts of protein from each time point by SDS-PAGE and Western blotting using an antibody specific for the protein of interest.
-
Quantify the band intensities to determine the rate of protein degradation.
-
Immunoblotting for Proteasome Substrates
This method is used to visualize the accumulation of endogenous proteasome substrates following inhibitor treatment.
-
Principle: Inhibition of the proteasome leads to the accumulation of its substrates, which can be detected by Western blotting.
-
Reagents:
-
Cultured cells (e.g., HCT116)
-
Test compound (e.g., this compound)
-
Lysis buffer
-
Primary antibodies against proteasome substrates (e.g., p53, Hif1α, ubiquitin) and a loading control (e.g., GAPDH, β-actin)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cultured cells with various concentrations of the test compound or a positive control (e.g., MG132) for a defined period (e.g., 6 hours).
-
Harvest and lyse the cells.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Conclusion and Future Directions
This compound represents a significant advancement in the development of proteasome inhibitors by targeting a novel component of the UPS, Rpn11. Its distinct mechanism of action and efficacy in bortezomib-resistant contexts underscore the potential of this therapeutic strategy.[1][11] Further research will likely focus on optimizing the pharmacological properties of this compound and its derivatives for clinical development, as well as exploring its potential in combination therapies. The continued investigation of Rpn11 biology and the development of selective inhibitors will undoubtedly provide valuable insights into the intricate workings of the ubiquitin-proteasome system and offer new avenues for treating cancer and other diseases.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RPN11 | SGD [yeastgenome.org]
- 4. escholarship.org [escholarship.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Capzimin's Impact on the Ubiquitin-Proteasome System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, playing a pivotal role in maintaining protein homeostasis. Its dysregulation is implicated in various diseases, including cancer, making it a prime target for therapeutic intervention. While proteasome inhibitors like bortezomib have seen clinical success, the emergence of resistance necessitates the exploration of novel inhibitory mechanisms. Capzimin, a derivative of quinoline-8-thiol, has emerged as a potent and specific inhibitor of the proteasome isopeptidase Rpn11, a subunit of the 19S regulatory particle.[1][2] This technical guide provides an in-depth overview of this compound's effect on the UPS, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the zinc metalloenzyme Rpn11 (also known as POH1 or PSMD14), a deubiquitinase (DUB) essential for the processing of polyubiquitinated substrates prior to their degradation by the 20S proteasome.[1][3] By chelating the catalytic zinc ion in the Rpn11 active site, this compound blocks the removal of the polyubiquitin chain from the substrate.[1][3] This inhibition of deubiquitination leads to the accumulation of polyubiquitinated proteins at the proteasome, ultimately causing proteotoxic stress, induction of the unfolded protein response (UPR), and apoptosis in cancer cells.[1][4] Notably, this compound's mechanism is distinct from that of 20S proteasome inhibitors like bortezomib, and it has shown efficacy in bortezomib-resistant cells.[1][4]
Data Presentation
Inhibitory Activity of this compound
The inhibitory potency of this compound against Rpn11 and its selectivity over other JAMM (JAB1/MPN/Mov34 metalloenzyme) domain-containing deubiquitinases have been quantified through in vitro assays.
| Target Enzyme | IC50 (μM) | Selectivity vs. Rpn11 | Reference |
| Rpn11 | 0.34 | - | [1][5] |
| Csn5 | 30 | ~88-fold | [1][2] |
| AMSH | 4.5 | ~13-fold | [1][2] |
| BRCC36 | 2.3 | ~7-fold | [1][2] |
Cellular Growth Inhibition by this compound
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The 50% growth inhibition (GI50) values highlight its potential as an anti-cancer agent.
| Cell Line | Cancer Type | GI50 (μM) | Reference |
| HCT116 | Colon Carcinoma | ~2.0 (10% FBS), 0.6 (2.5% FBS) | [1] |
| SR | Leukemia | 0.67 | [1][2] |
| K562 | Leukemia | 1.0 | [1][2] |
| NCI-H460 | Non-small cell lung cancer | 0.7 | [1][2] |
| MCF7 | Breast cancer | 1.0 | [1][2] |
| 293T | Embryonic Kidney | 2.1 | [6] |
| A549 | Lung Carcinoma | 3.8 | [6] |
| Median GI50 (NCI-60 panel) | Various | 3.3 | [1][2] |
Experimental Protocols
In Vitro Rpn11 Activity Assay (Fluorescence Polarization)
This assay quantitatively measures the deubiquitinating activity of Rpn11 and its inhibition by this compound.
-
Principle: The assay utilizes a substrate consisting of a tetra-ubiquitin chain linked to a fluorescently labeled peptide (Ub4-peptide-OG). Cleavage of the peptide by Rpn11 results in a decrease in fluorescence polarization (FP) due to the faster tumbling of the smaller, cleaved fluorescent peptide.
-
Materials:
-
Purified 26S proteasome or recombinant Rpn11/Rpn8 complex
-
Ub4-peptide-OG substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MgCl2, 50 µM ATP, 1 mM DTT, 0.01% NP-40
-
This compound (or other test compounds)
-
384-well black plates
-
Fluorescence plate reader capable of FP measurements
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer containing 3% DMSO.
-
Add 5 µL of the this compound dilutions to the wells of the 384-well plate.
-
Add 5 µL of diluted 26S proteasome to each well and incubate for a specified time (e.g., 1 hour) at room temperature.
-
Initiate the reaction by adding 5 µL of the Ub4-peptide-OG substrate (final concentration ~3 nM).
-
Measure the fluorescence polarization at 30°C using an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Normalize the data to DMSO controls and fit to a dose-response curve to determine the IC50 value.
-
Cycloheximide (CHX) Chase Assay for UbG76V-GFP Degradation
This cell-based assay assesses the effect of this compound on the degradation of a specific proteasome substrate.
-
Principle: HeLa cells stably expressing a destabilized GFP variant (UbG76V-GFP), a well-characterized UPS substrate, are used. Protein synthesis is blocked with cycloheximide, and the rate of GFP degradation in the presence or absence of this compound is monitored over time by fluorescence microscopy or flow cytometry.
-
Materials:
-
HeLa-UbG76V-GFP stable cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
Cycloheximide (CHX)
-
This compound
-
MG132 (positive control)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed HeLa-UbG76V-GFP cells in appropriate culture plates or dishes.
-
Treat cells with this compound at various concentrations for a predetermined time (e.g., 4 hours).
-
Add cycloheximide (e.g., 100 µg/mL) to all wells to inhibit new protein synthesis.
-
At various time points (e.g., 0, 2, 4, 6 hours) after CHX addition, capture fluorescence images or harvest cells for flow cytometry analysis.
-
Quantify the GFP fluorescence intensity at each time point. The stabilization of UbG76V-GFP in the presence of this compound indicates inhibition of the UPS.
-
Immunoblotting for Proteasome Substrates
This technique is used to detect the accumulation of endogenous proteasome substrates following this compound treatment.
-
Principle: Cells are treated with this compound, leading to the accumulation of proteins that are normally degraded by the proteasome. Cell lysates are then subjected to SDS-PAGE and western blotting to detect specific substrates like p53 and Hif1α.
-
Materials:
-
HCT116 or other suitable cancer cell lines
-
This compound, Bortezomib (BTZ, positive control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against Ubiquitin, p53, Hif1α, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Procedure:
-
Treat cells with this compound (e.g., 2 or 10 µM) or Bortezomib (e.g., 1 µM) for a specified duration (e.g., 6 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system. An increase in the levels of ubiquitin conjugates, p53, and Hif1α in this compound-treated cells indicates proteasome inhibition.[1][7]
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits Rpn11, leading to apoptosis.
Experimental Workflow for Assessing this compound Activity
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. diva-portal.org [diva-portal.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | Rpn11 inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
Capzimin: A First-in-Class Rpn11 Inhibitor for Cancer Therapy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and maintaining cellular homeostasis, making it a prime target in cancer therapy. While existing proteasome inhibitors have shown clinical success, the emergence of resistance necessitates the development of novel agents with distinct mechanisms of action. Capzimin, a derivative of quinoline-8-thiol, has emerged as a first-in-class, potent, and specific inhibitor of Rpn11, a deubiquitinase subunit of the 19S regulatory particle of the proteasome. By targeting Rpn11, this compound offers an alternative strategy to disrupt proteasome function, demonstrating efficacy in cancer cells, including those resistant to conventional proteasome inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its evaluation, and a visual representation of the relevant biological pathways.
Introduction: The Ubiquitin-Proteasome System and the Role of Rpn11
The 26S proteasome is a large multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a central role in the regulation of numerous cellular processes.[1] It is composed of the 20S core particle, which houses the proteolytic active sites, and the 19S regulatory particle, which is responsible for recognizing, deubiquitinating, and unfolding ubiquitinated substrates for their translocation into the 20S core.[1]
Rpn11, also known as PSMD14, is a metalloprotease located in the lid of the 19S regulatory particle.[2][3] It functions as a deubiquitinase (DUB), cleaving polyubiquitin chains from substrates immediately before their degradation.[2] This deubiquitination step is essential for the processive degradation of substrates by the proteasome.[4] The catalytic activity of Rpn11 is dependent on a zinc ion coordinated within its JAMM (JAB1/MPN/Mov34) domain.[1] Given its critical role in the UPS, Rpn11 has been identified as an attractive therapeutic target for cancer.[2]
This compound: A Novel Rpn11 Inhibitor
This compound was identified through medicinal chemistry optimization of a parent compound, quinoline-8-thiol (8TQ).[1][5] It exhibits a potent and selective inhibitory activity against Rpn11.[1][5]
Mechanism of Action
This compound functions by directly targeting the catalytic zinc ion in the active site of Rpn11.[1][6] Computational studies and experimental evidence suggest that this compound chelates the Zn2+ ion, thereby inactivating the deubiquitinase activity of Rpn11.[6][7] This inhibition is reversible and has been characterized as uncompetitive for Rpn11, meaning it preferentially binds to the enzyme-substrate complex.[1][5] By inhibiting Rpn11, this compound leads to the accumulation of polyubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[1][5][8] A key advantage of this compound is its ability to overcome resistance to 20S proteasome inhibitors like bortezomib.[1][5]
Quantitative Data
Potency and Selectivity of this compound
This compound demonstrates high potency against Rpn11 with an IC50 value in the sub-micromolar range.[5] Importantly, it exhibits significant selectivity for Rpn11 over other JAMM domain-containing deubiquitinases.[5][7]
| Target | IC50 (μM) | Fold Selectivity vs. Rpn11 |
| Rpn11 | 0.34 | 1 |
| Csn5 | 30 | ~88 |
| AMSH | 4.5 | ~13 |
| BRCC36 | 2.3 | ~7 |
Table 1: In vitro potency and selectivity of this compound against various JAMM deubiquitinases. Data sourced from Li et al., 2017.[1][5]
This compound also shows high selectivity against non-JAMM metalloenzymes, with over 100-fold selectivity for Rpn11 compared to HDAC6, MMP2, and MMP12.[5]
Anti-proliferative Activity in Cancer Cell Lines
This compound has demonstrated broad anti-proliferative activity across a panel of human cancer cell lines.[5][7] The GI50 (50% growth inhibition) values highlight its potential as a therapeutic agent.
| Cell Line | Cancer Type | GI50 (μM) |
| SR | Leukemia | 0.67 |
| K562 | Leukemia | 1.0 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.7 |
| MCF7 | Breast Cancer | 1.0 |
| HCT116 | Colon Cancer | ~2.0 |
Table 2: Anti-proliferative activity of this compound in various human cancer cell lines. Data sourced from Li et al., 2017.[5][7]
Experimental Protocols
Rpn11 Inhibition Assay (Fluorescence Polarization)
This assay measures the deubiquitinating activity of Rpn11 using a fluorescently labeled ubiquitin substrate.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
Dilute purified human 26S proteasome or Rpn11/Rpn8 complex in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MgCl2, 50 µM ATP, 1 mM DTT, 0.01% NP-40).
-
Prepare the fluorescently labeled substrate (e.g., Ub4-peptideOG) in assay buffer.
-
-
Assay Procedure:
-
Dispense 5 µL of each this compound dilution into a low-volume 384-well black plate.
-
Add 5 µL of the diluted Rpn11 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the fluorescent substrate solution.
-
Incubate the plate at 30°C for 60-120 minutes.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a plate reader with appropriate filters (e.g., excitation at 480 nm and emission at 520 nm).
-
Normalize the data to DMSO (vehicle) controls (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition).
-
Fit the normalized data to a dose-response curve using appropriate software to determine the IC50 value.[9]
-
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay quantifies ATP, an indicator of metabolically active cells, to determine the effect of this compound on cell proliferation.
Methodology:
-
Cell Plating:
-
Seed cancer cells in a 96-well white-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (typically in a final DMSO concentration of <0.5%). Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
Western Blot for Ubiquitinated Protein Accumulation
This technique is used to visualize the accumulation of high molecular weight polyubiquitinated proteins following this compound treatment.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cultured cells with this compound (e.g., 2 µM and 10 µM) or a control proteasome inhibitor (e.g., 1 µM Bortezomib) for 6 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., NEM).
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
Signaling Pathways and Cellular Effects
Inhibition of Rpn11 by this compound triggers a cascade of cellular events characteristic of proteasome inhibition.
The primary consequence of Rpn11 inhibition is the accumulation of polyubiquitinated proteins that would normally be degraded.[1][5] This accumulation of misfolded and regulatory proteins leads to proteotoxic stress, particularly in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR).[8] The UPR is a signaling pathway that initially attempts to restore protein homeostasis, but if the stress is prolonged or severe, it switches to a pro-apoptotic program.[8] this compound treatment has been shown to induce markers of the UPR, including the phosphorylation of PERK and the splicing of XBP1.[8] Ultimately, the sustained proteotoxic stress and UPR activation lead to the induction of apoptosis, characterized by the cleavage of caspase-3 and PARP, and cell death in cancer cells.[7]
Future Directions and Conclusion
This compound represents a significant advancement in the field of proteasome inhibition. Its novel mechanism of action, targeting the deubiquitinase Rpn11, provides a promising strategy to overcome resistance to existing 20S proteasome inhibitors. The potent and selective nature of this compound, coupled with its broad anti-cancer activity, makes it a valuable lead compound for further preclinical and clinical development.
Future research will likely focus on optimizing the pharmacokinetic properties of this compound, evaluating its efficacy in in vivo cancer models, and identifying predictive biomarkers for patient stratification. Furthermore, the unique mechanism of this compound may offer opportunities for combination therapies with other anti-cancer agents. The development of this compound and other Rpn11 inhibitors opens a new avenue for therapeutic intervention in the ubiquitin-proteasome system, with the potential to improve outcomes for cancer patients. The use of this compound as a warhead for proteolysis-targeting chimeras (PROTACs) is also an emerging area of research, aiming to induce the degradation of Rpn11 itself.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]
- 3. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 5. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. promega.com [promega.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 11. ch.promega.com [ch.promega.com]
- 12. benchchem.com [benchchem.com]
- 13. 2.7. Western Blot to Assess Ubiquitylated Proteins [bio-protocol.org]
- 14. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. diva-portal.org [diva-portal.org]
Capzimin's Impact on Protein Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capzimin, a potent and specific inhibitor of the proteasome isopeptidase Rpn11, represents a novel therapeutic avenue for targeting protein homeostasis in cancer. By selectively inhibiting the deubiquitinase activity of Rpn11, a key component of the 19S regulatory particle of the proteasome, this compound leads to the accumulation of polyubiquitinated proteins, induces the unfolded protein response (UPR), and triggers apoptosis in cancer cells. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cellular protein homeostasis, and detailed protocols for key experimental assays. Quantitative data are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of the majority of intracellular proteins, thereby maintaining protein homeostasis (proteostasis).[1] The 26S proteasome, the central enzyme of the UPS, is a multi-subunit complex that recognizes, deubiquitinates, unfolds, and degrades polyubiquitinated substrate proteins.[2] Rpn11, a metalloprotease within the lid of the 19S regulatory particle, is the intrinsic deubiquitinase (DUB) of the proteasome, responsible for removing the polyubiquitin chain from substrates prior to their degradation.[2]
Dysregulation of the UPS is implicated in numerous diseases, including cancer, where malignant cells often exhibit an increased reliance on the proteasome to manage the burden of misfolded and regulatory proteins.[3][4] While targeting the proteolytic activity of the 20S core particle of the proteasome has been a successful therapeutic strategy, the emergence of resistance necessitates the development of inhibitors with alternative mechanisms of action.[4][5]
This compound is a first-in-class, potent, and specific inhibitor of Rpn11.[5] It acts by chelating the catalytic zinc ion in the Rpn11 active site, thereby blocking its deubiquitinase activity.[5][6] This inhibition leads to the accumulation of polyubiquitinated proteins on the proteasome, stalling protein degradation and inducing proteotoxic stress.[4][5] Consequently, the unfolded protein response is activated, and in cancer cells, this cascade of events culminates in apoptosis.[1][5] This guide details the molecular impact of this compound on protein homeostasis.
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative data regarding the in vitro and cellular activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) | Selectivity vs. Rpn11 |
| Rpn11 | ~0.3 | - |
| Csn5 | 30 | 80-fold |
| AMSH | 4.5 | 10-fold |
| BRCC36 | 2.3 | 6-fold |
Data compiled from multiple sources.[7][8]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay | Parameter | Value (µM) |
| HCT116 | Cell Growth Inhibition | GI50 (normal serum) | ~2.0 |
| HCT116 | Cell Growth Inhibition | GI50 (low serum) | 0.6 |
| NCI-60 Panel | Cell Growth Inhibition | Median GI50 | 3.3 |
| SR (Leukemia) | Cell Growth Inhibition | GI50 | 0.67 |
| K562 (Leukemia) | Cell Growth Inhibition | GI50 | 1 |
| NCI-H460 (NSCLC) | Cell Growth Inhibition | GI50 | 0.7 |
| MCF7 (Breast Cancer) | Cell Growth Inhibition | GI50 | 1.0 |
Data compiled from multiple sources.[5][7][8]
Table 3: Impact of this compound on the Ubiquitinated Proteome
| Parameter | Observation |
| Total Ubiquitination Sites Identified | 14,325 in 4,447 proteins |
| Quantified Ubiquitination Sites | 3,930 in 1,548 proteins |
| Sites with >2-fold Change | 2,556 in 1,123 proteins |
| Angiomotin (K481) Ubiquitination Increase | ~16-fold |
Quantitative proteomics data from 293T cells treated with 10 µM this compound for 8 hours.[5][9]
Signaling Pathways and Mechanisms of Action
Inhibition of the Ubiquitin-Proteasome System
This compound's primary mechanism of action is the direct inhibition of the Rpn11 subunit of the 26S proteasome. This disrupts the normal process of protein degradation, leading to the accumulation of polyubiquitinated proteins.
Caption: this compound inhibits Rpn11, blocking protein degradation.
Induction of the Unfolded Protein Response (UPR)
The accumulation of misfolded and polyubiquitinated proteins due to proteasome inhibition by this compound triggers endoplasmic reticulum (ER) stress and activates the Unfolded Protein Response (UPR). This is a cellular stress response aimed at restoring proteostasis. Key markers of UPR activation observed upon this compound treatment include the phosphorylation of PERK, splicing of XBP1, and upregulation of CHOP.[5]
Caption: this compound induces the Unfolded Protein Response.
Experimental Protocols
In Vitro Rpn11 Inhibition Assay (Fluorescence Polarization)
This assay measures the deubiquitinating activity of Rpn11 using a fluorescently labeled ubiquitin-peptide substrate.
Materials:
-
Human 26S proteasome (pre-incubated with a 20S inhibitor like epoxomicin)
-
Ub₄-peptide-OregonGreen (Ub₄-peptideOG) substrate
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 1 mM MgCl₂, 50 µM ATP, 1 mM DTT, 0.01% NP-40
-
This compound stock solution (in DMSO)
-
Low-volume 384-well solid black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer containing 3% DMSO.
-
In a 384-well plate, add 5 µL of the this compound dilutions or vehicle control (3% DMSO in Assay Buffer) to quadruplicate wells.
-
Add 5 µL of diluted human 26S proteasome to each well.
-
Initiate the reaction by adding 5 µL of 3 nM Ub₄-peptideOG substrate to each well.
-
Incubate the plate at room temperature, protected from light.
-
Measure fluorescence polarization at appropriate time intervals.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[5]
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation of cancer cells, such as HCT116.
Materials:
-
HCT116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 value.[1][5]
Western Blot Analysis of Polyubiquitinated Proteins
This protocol is for detecting the accumulation of polyubiquitinated proteins and specific proteasome substrates in cells treated with this compound.
Materials:
-
HCT116 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ubiquitin, anti-p53, anti-Hif1α, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed HCT116 cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 2 µM, 10 µM) or vehicle control for a specified time (e.g., 6 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[3][5]
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for evaluating the impact of this compound on protein homeostasis.
Caption: Workflow for assessing this compound's effects.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate that targets protein homeostasis through a distinct mechanism from currently approved proteasome inhibitors. Its specific inhibition of Rpn11 provides an alternative strategy to induce proteotoxic stress and apoptosis in cancer cells, including those resistant to conventional proteasome inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting Rpn11 and the broader ubiquitin-proteasome system.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Throughput Assay for Characterizing Rpn11 Deubiquitinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Capzimin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capzimin is a novel, potent, and specific small-molecule inhibitor of the 26S proteasome-associated deubiquitinase Rpn11 (Regulatory particle non-ATPase 11), a key enzyme in the ubiquitin-proteasome system (UPS). By targeting a component of the 19S regulatory particle, this compound offers a distinct mechanism of action compared to traditional 20S proteasome inhibitors like bortezomib. This unique characteristic makes it a promising candidate for overcoming drug resistance and a valuable tool for studying the intricacies of protein degradation. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and biological properties, and the experimental methodologies used for its characterization.
Chemical Structure and Physicochemical Properties
This compound is a derivative of quinoline-8-thiol. Its complex structure features two quinoline rings linked by a disulfide bridge, with each quinoline moiety further functionalized with a thiazole-containing amide side chain.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-[2-(1,3-thiazol-2-yl)ethyl]-8-[[3-[2-(1,3-thiazol-2-yl)ethylcarbamoyl]quinolin-8-yl]disulfanyl]quinoline-3-carboxamide | PubChem |
| Molecular Formula | C₃₀H₂₄N₆O₂S₄ | PubChem |
| Molecular Weight | 628.8 g/mol | PubChem |
| CAS Number | 2084868-04-0 | MedChemExpress |
Biological Properties and Activity
This compound exerts its biological effects by specifically inhibiting the isopeptidase activity of Rpn11, a zinc metalloprotease within the lid of the 19S regulatory particle of the proteasome. This inhibition leads to the accumulation of polyubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[1][2] A key feature of this compound is its ability to overcome resistance to 20S proteasome inhibitors like bortezomib.[1][3]
Table 2: In Vitro Biological Activity of this compound
| Parameter | Value | Cell Line/Enzyme | Conditions | Source |
| IC₅₀ (Rpn11) | ~300-400 nM | Purified Rpn11 | Fluorescence Polarization Assay | [3][4] |
| GI₅₀ | 3.3 µM (median) | NCI-60 cancer cell line panel | 72h incubation | [5] |
| GI₅₀ | 0.67 µM | SR (leukemia) | 72h incubation | [5] |
| GI₅₀ | 1.0 µM | K562 (leukemia) | 72h incubation | [5] |
| GI₅₀ | 0.7 µM | NCI-H460 (non-small cell lung) | 72h incubation | [5] |
| GI₅₀ | 1.0 µM | MCF7 (breast cancer) | 72h incubation | [5] |
| GI₅₀ | ~2.0 µM | HCT116 | 72h, 10% FBS | [1] |
| GI₅₀ | 0.6 µM | HCT116 | 72h, 2.5% FBS | [1] |
Mechanism of Action
This compound's mechanism of action is centered on the inhibition of Rpn11's deubiquitinase activity. It is proposed that the quinoline-8-thiol moiety of this compound chelates the catalytic Zn²⁺ ion in the active site of Rpn11.[6] This prevents the removal of polyubiquitin chains from proteins targeted for degradation, causing them to accumulate on the proteasome. This accumulation of ubiquitinated substrates leads to proteotoxic stress, triggering downstream signaling pathways that result in apoptosis.[1][6]
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the cited literature. The primary research article credits Yuyong Ma and Seth M. Cohen for its synthesis and refers to a supplementary note for details, which is not accessible through public databases.[1] However, based on its chemical structure, this compound is a derivative of quinoline-8-thiol. The synthesis would likely involve the formation of the quinoline and thiazole ring systems, followed by amide bond formation and a final disulfide coupling step.
Rpn11 Inhibition Assay (Fluorescence Polarization)
This assay measures the deubiquitinase activity of Rpn11 by monitoring the change in fluorescence polarization of a substrate.
Materials:
-
Purified Rpn11/Rpn8 heterodimer
-
Ubiquitin-GC-TAMRA (or other suitable fluorescently labeled ubiquitin substrate)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 1 mg/mL CHAPS, 0.5 mg/mL bovine gamma globulin (BGG)
-
384-well, black, non-binding microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the diluted this compound solutions.
-
Add the purified Rpn11/Rpn8 enzyme to each well containing this compound and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding the fluorescently labeled ubiquitin substrate to each well.
-
Immediately begin monitoring the change in fluorescence polarization over time at 30°C. The excitation wavelength for TAMRA is 540 nm and the emission is 590 nm.
-
The rate of decrease in fluorescence polarization corresponds to the rate of substrate cleavage by Rpn11.
-
Calculate IC₅₀ values by plotting the initial reaction velocities against the logarithm of this compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cells of interest (e.g., HCT116)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a desired density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for the desired time period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the GI₅₀ values by normalizing the luminescence values of treated cells to the vehicle control and fitting the data to a dose-response curve.
Western Blotting for Ubiquitinated Proteins
This technique is used to detect the accumulation of polyubiquitinated proteins in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., N-ethylmaleimide (NEM))
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the bands using an imaging system. An increase in high molecular weight smear indicates an accumulation of polyubiquitinated proteins.
Conclusion
This compound represents a significant advancement in the field of proteasome inhibition. Its unique mechanism of targeting Rpn11 provides a valuable alternative to conventional 20S proteasome inhibitors and opens new avenues for cancer therapy, particularly in the context of acquired drug resistance. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the properties and therapeutic potential of this promising compound. Further research into the synthesis and optimization of this compound and its analogs may lead to the development of next-generation proteasome inhibitors with improved efficacy and safety profiles.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(1,3-thiazol-2-yl)-8-[[3-(1,3-thiazol-2-ylcarbamoyl)quinolin-8-yl]disulfanyl]quinoline-3-carboxamide | C26H16N6O2S4 | CID 126599628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activity of N-(2-diethylamino)ethylcarboxamide and other derivatives of 10H-quindoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Capzimin's Selectivity for Rpn11 Over JAMM Proteases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Capzimin, a potent and specific inhibitor of the proteasome isopeptidase Rpn11. We will explore the quantitative data that underscores its selectivity for Rpn11 over other related JAMM (JAB1/MPN/Mov34 metalloenzyme) domain proteases, detail the experimental protocols used to ascertain this selectivity, and visualize the underlying molecular mechanisms and experimental workflows.
Introduction
The 26S proteasome is a critical cellular machine responsible for maintaining protein homeostasis by degrading polyubiquitinated proteins. Within the 19S regulatory particle of the proteasome, the Rpn11 subunit functions as a deubiquitinase (DUB), cleaving the polyubiquitin chain from substrates immediately before their translocation into the 20S core particle for degradation. Rpn11 belongs to the JAMM family of metalloproteases, which utilize a catalytic Zn²⁺ ion for their isopeptidase activity. Other members of this family include CSN5 (part of the COP9 signalosome), AMSH, and BRCC36.
Targeting the proteasome has proven to be a successful therapeutic strategy in oncology, exemplified by the clinical success of 20S core particle inhibitors like bortezomib. However, the development of resistance necessitates novel therapeutic agents that target the proteasome through alternative mechanisms. This compound (also known as 3027) emerged from the optimization of a quinoline-8-thiol (8TQ) scaffold and represents a first-in-class inhibitor of Rpn11.[1][2][3][4] Its mechanism involves chelating the active site zinc ion, thereby inhibiting the deubiquitinase activity essential for proteasome function.[5] A key feature of this compound is its notable selectivity for Rpn11 over other JAMM proteases, offering a distinct advantage for targeted therapeutic development.[1][2]
Quantitative Analysis of this compound's Selectivity
The selectivity of this compound for Rpn11 has been quantified through in vitro enzymatic assays, measuring the half-maximal inhibitory concentration (IC50) against various JAMM deubiquitinases. The data clearly demonstrates this compound's preferential inhibition of Rpn11.
| Target Enzyme | IC50 (µM) | Selectivity over Rpn11 (fold) | Reference |
| Rpn11 | 0.34 - 0.4 | - | [2][6] |
| CSN5 | 30 | ~80-100 | [2][6][7] |
| AMSH | 4.5 | ~10 | [2][6][7] |
| BRCC36 | 2.3 | ~6 | [2][7] |
Table 1: Comparative IC50 values of this compound against Rpn11 and other JAMM proteases.
Molecular Basis of Selectivity
Computational studies and molecular dynamics simulations have provided insights into the structural basis for this compound's selectivity.[8][9] The key differentiator lies in how this compound interacts with the active site of Rpn11 compared to other JAMMs, particularly CSN5.
-
Interaction with Rpn11: In the Rpn8-Rpn11 heterodimer, this compound is proposed to form a stable, bidentate coordination with the catalytic Zn²⁺ ion.[8][9] This strong chelation is further stabilized by hydrogen bonding with residues in the distal ubiquitin-binding site, such as Thr129.[8]
-
Interaction with CSN5: In contrast, within the CSN5-CSN6 heterodimer, this compound likely forms a weaker, monodentate coordination with the Zn²⁺ ion.[8][9] The absence of the second coordinating bond and stable hydrogen interactions results in a lower binding affinity, accounting for the 80-fold selectivity for Rpn11 over CSN5.[8][9]
The thiazole moiety of this compound also appears to be a critical element for its selectivity, engaging in hydrophobic and van der Waals interactions within the Rpn11 active site that are less favorable in CSN5.[8]
Figure 1: Logical diagram illustrating the differential binding modes of this compound.
Signaling Pathway and Mechanism of Action
This compound inhibits the ubiquitin-proteasome system (UPS) at a distinct step compared to clinically approved proteasome inhibitors. By blocking Rpn11, this compound prevents the removal of polyubiquitin chains from substrates, causing them to accumulate on the proteasome.[10] This leads to a stall in protein degradation, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[1][3]
Figure 2: this compound's mechanism of action within the Ubiquitin-Proteasome System.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the findings related to this compound's selectivity.
In Vitro Rpn11 Enzymatic Inhibition Assay
This assay quantifies the inhibitory effect of this compound on the deubiquitinase activity of purified Rpn11.
Methodology:
-
Enzyme and Substrate Preparation:
-
Use purified human 26S proteasome or a purified Rpn11•Rpn8 heterodimer as the source of Rpn11 activity.[2]
-
The substrate is typically a fluorogenic di-ubiquitin probe, such as K48-linked di-ubiquitin with one ubiquitin molecule labeled with a fluorophore and the other with a quencher. Cleavage by Rpn11 separates the pair, leading to an increase in fluorescence.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the purified proteasome/Rpn11 enzyme to an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 5 mM MgCl₂).
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the di-ubiquitin substrate.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 485 nm, emission at 528 nm).
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration.
-
Normalize the velocities to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[1]
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 4. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. This compound | Rpn11 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]
- 9. Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
In Vitro Biological Activity of Capzimin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro biological activity of Capzimin, a potent and specific inhibitor of the proteasome isopeptidase Rpn11. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug discovery.
Core Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of Rpn11 (also known as POH1 or PSMD14), a deubiquitinating enzyme (DUB) located in the lid of the 19S regulatory particle of the proteasome.[1][2] Rpn11 is a critical component of the ubiquitin-proteasome system (UPS), responsible for removing polyubiquitin chains from proteins targeted for degradation, a necessary step for their entry into the 20S catalytic core of the proteasome.[1]
By inhibiting Rpn11, this compound prevents the deubiquitination of proteasome substrates, leading to their accumulation.[3][4] This disruption of proteostasis triggers several downstream cellular responses, including the unfolded protein response (UPR), cell growth arrest, and ultimately, apoptosis.[3][5] A key feature of this compound is its efficacy in cancer cell lines that have developed resistance to bortezomib, a 20S proteasome inhibitor, highlighting its alternative mechanism of targeting the proteasome.[3][4]
Quantitative Analysis of In Vitro Activity
The following tables summarize the quantitative data on this compound's inhibitory and cytotoxic activities from various in vitro studies.
Table 1: Inhibitory Activity of this compound against Rpn11 and Other Metalloproteases
| Target Enzyme | IC50 (μM) | Selectivity vs. Rpn11 | Reference |
| Rpn11 | 0.6 (in HeLa cells) | - | [6][7] |
| Csn5 | 30 | 80-fold | [6] |
| AMSH | 4.5 | 10-fold | [6] |
| BRCC36 | 2.3 | 6-fold | [6] |
Table 2: Antiproliferative and Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Metric | Value (μM) | Reference |
| NCI-60 Panel | Various | CellTiter-Glo | GI50 (median) | 3.3 | [6] |
| SR | Leukemia | CellTiter-Glo | GI50 | 0.67 | [6] |
| K562 | Leukemia | CellTiter-Glo | GI50 | 1 | [6] |
| NCI-H460 | Non-small cell lung | CellTiter-Glo | GI50 | 0.7 | [6] |
| MCF7 | Breast cancer | CellTiter-Glo | GI50 | 1.0 | [6] |
| HCT116 | Colon cancer | CellTiter-Glo | GI50 | ~2.0 | [7] |
| A549 | Lung cancer | CellTiter-Glo | IC50 | 3.8 | [6][8] |
| HEK-293T | Embryonic kidney | CellTiter-Glo | IC50 | 2.1 | [6][8] |
| HeLa | Cervical cancer | UbG76V-GFP degradation | IC50 | 0.6 | [6][7] |
| 22RV1 | Prostate cancer | Western Blot | - | 5 (treatment dose) | [6] |
| PC3 | Prostate cancer | Western Blot | - | 5 (treatment dose) | [6] |
Signaling Pathways and Cellular Responses
This compound's inhibition of Rpn11 initiates a cascade of cellular events. The primary signaling pathway affected is the ubiquitin-proteasome system. This leads to the accumulation of polyubiquitinated proteins, which can form aggregates and induce proteotoxic stress.[9] This stress, in turn, activates the Unfolded Protein Response (UPR), a key signaling network that aims to restore protein homeostasis but can trigger apoptosis if the stress is prolonged or severe.[3][5]
Caption: this compound inhibits Rpn11, leading to the accumulation of polyubiquitinated proteins, proteotoxic stress, UPR activation, and ultimately apoptosis.
Detailed Experimental Protocols
In Vitro Rpn11 Activity Assay (Fluorescence Polarization)
This assay quantitatively measures the deubiquitinase activity of Rpn11 and its inhibition by this compound.
Principle: The assay utilizes a fluorescently labeled di-ubiquitin substrate. Cleavage of this substrate by Rpn11 results in a decrease in fluorescence polarization.
Materials:
-
Low-volume 384-well solid black plates
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 1mM MgCl2, 50 μM ATP, 1 mM DTT, and 0.01% NP-40
-
Human 26S proteasome
-
Fluorescently labeled di-ubiquitin substrate (e.g., DiUbK63TAMRA)
-
This compound (or other test compounds) in 3% DMSO
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer containing 3% DMSO.
-
Add 5 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 5 µL of diluted human 26S proteasome to each well.
-
Incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of the fluorescently labeled di-ubiquitin substrate.
-
Immediately measure fluorescence polarization at various time points using a plate reader.
-
Calculate the rate of substrate cleavage and determine IC50 values by fitting the data to a dose-response curve.[3]
Caption: Workflow for the in vitro Rpn11 fluorescence polarization assay.
Cell Viability and Cytotoxicity Assay (CellTiter-Glo®)
This assay is used to determine the effect of this compound on the viability of cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
96-well or 384-well clear-bottom, opaque-walled plates
-
This compound stock solution
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well (volume as per manufacturer's instructions).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 values.[3][6]
Western Blot Analysis of Proteasome Substrate Accumulation
This method is used to visualize the accumulation of polyubiquitinated proteins and specific proteasome substrates following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ubiquitin, p53, Hif1α, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 6 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. An increase in high-molecular-weight ubiquitin conjugates and specific substrates like p53 and Hif1α indicates proteasome inhibition.[3]
Conclusion
In vitro studies have robustly demonstrated that this compound is a potent and selective inhibitor of the proteasome deubiquitinase Rpn11. Its unique mechanism of action, distinct from 20S proteasome inhibitors, results in the accumulation of polyubiquitinated proteins, induction of the unfolded protein response, and apoptosis in a wide range of cancer cell lines, including those resistant to standard proteasome inhibitors. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further research and development of this compound and other Rpn11-targeting therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 5. Proteasome Inhibitors: Harnessing Proteostasis to Combat Disease [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound dimer | Proteasome | Tocris Bioscience [tocris.com]
- 9. diva-portal.org [diva-portal.org]
Methodological & Application
Application Notes and Protocols: Capzimin Treatment of HCT116 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capzimin is a potent and specific inhibitor of the proteasome isopeptidase Rpn11, a key component of the 19S regulatory particle of the proteasome.[1] Inhibition of Rpn11 leads to the accumulation of polyubiquitinated proteins, inducing proteotoxic stress and subsequently triggering apoptosis in cancer cells.[2] This characteristic makes this compound a promising agent for cancer therapy, particularly in colorectal cancer cell lines like HCT116, where it has been shown to block cell growth and induce apoptosis.[3][4] These application notes provide detailed protocols for the treatment of HCT116 cells with this compound and subsequent analysis of its effects.
Data Presentation
Table 1: this compound Growth Inhibition (GI50) in HCT116 Cells
| Condition | GI50 (µM) | Treatment Duration | Assay | Reference |
| Normal Serum (10% FBS) | ~2.0 | 72 hours | CellTiter-Glo | [3] |
| Low Serum (2.5% FBS) | 0.6 | 72 hours | CellTiter-Glo | [3] |
Signaling Pathway
This compound's primary mechanism of action involves the inhibition of the deubiquitinating enzyme Rpn11 within the proteasome. This leads to an accumulation of polyubiquitinated proteins, which in turn triggers the Unfolded Protein Response (UPR) and ultimately results in apoptosis.
Caption: this compound inhibits Rpn11, leading to apoptosis.
Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound on HCT116 cells.
Caption: General workflow for HCT116 cell experiments.
Experimental Protocols
HCT116 Cell Culture
This protocol describes the standard procedure for culturing and maintaining HCT116 cells.
Materials:
-
HCT116 cell line (ATCC CCL-247)
-
McCoy's 5A Medium[5]
-
Fetal Bovine Serum (FBS)[5]
-
Penicillin-Streptomycin solution[5]
-
0.25% Trypsin-EDTA solution[5]
-
Phosphate Buffered Saline (PBS)[6]
-
T75 culture flasks[5]
Procedure:
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5][7]
-
For subculturing, aspirate the old medium and wash the cells once with PBS.[6]
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[8]
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes.[5]
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Split the cells at a ratio of 1:2 to 1:4 into new T75 flasks.[8]
-
Change the medium every 2-3 days.[8]
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[9]
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
DMSO
-
Microplate reader
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete growth medium.[10]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is based on the known GI50 values (e.g., 0.1 µM to 10 µM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 72 hours).[3]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until purple formazan crystals are visible.[10]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate for 20 minutes at room temperature.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine.[11]
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with the desired concentrations of this compound (e.g., 2 µM and 10 µM) and a vehicle control for 24 hours.[3]
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[12]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[11]
Western Blot Analysis
This protocol is for detecting changes in protein expression in response to this compound treatment.
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, p53, Hif1α, GAPDH)[3]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with desired concentrations of this compound (e.g., 2 µM and 10 µM) and a vehicle control for 6 or 24 hours.[3]
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[13]
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody overnight at 4°C.[14]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 2. diva-portal.org [diva-portal.org]
- 3. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. encodeproject.org [encodeproject.org]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 8. elabscience.com [elabscience.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Capzimin in Bortezomib-Resistant Cell Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Capzimin, a potent and specific inhibitor of the proteasome isopeptidase Rpn11, in the study of bortezomib-resistant cancer cells, with a particular focus on multiple myeloma. The distinct mechanism of action of this compound offers a promising therapeutic avenue for cancers that have developed resistance to conventional proteasome inhibitors like bortezomib.
Introduction
Bortezomib, a 20S proteasome inhibitor, is a cornerstone in the treatment of multiple myeloma. However, the development of resistance is a significant clinical challenge, necessitating the exploration of novel therapeutic strategies.[1] this compound presents a compelling alternative by targeting a different component of the ubiquitin-proteasome system, the 19S regulatory particle subunit Rpn11 (also known as PSMD14).[2][3] Rpn11 is a deubiquitinating enzyme essential for processing polyubiquitinated substrates prior to their degradation by the proteasome.[2][4] Inhibition of Rpn11 by this compound leads to the accumulation of polyubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells, including those resistant to bortezomib.[2][4]
Mechanism of Action
This compound's primary mechanism of action is the specific inhibition of the isopeptidase activity of Rpn11.[2] Unlike bortezomib, which targets the proteolytic sites within the 20S core particle of the proteasome, this compound acts on the 19S regulatory particle.[2][5] This distinction is crucial as it allows this compound to circumvent the common resistance mechanisms to bortezomib, which often involve mutations in the proteasome's β5 subunit.[4]
The inhibition of Rpn11 by this compound results in the accumulation of ubiquitinated proteins, leading to proteotoxic stress and the activation of the Unfolded Protein Response (UPR).[2][4] The UPR is a cellular stress response pathway initiated by three main sensors in the endoplasmic reticulum: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (activating transcription factor 6).[6][7][8] Prolonged activation of the UPR due to unresolved proteotoxic stress ultimately triggers apoptosis.[9][10]
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound in bortezomib-resistant cell lines.
Table 1: Growth Inhibition (GI50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Bortezomib Resistance Status | This compound GI50 (µM) | Reference |
| HCT116 | Colon Cancer | Sensitive | ~2.0 (10% FBS), 0.6 (2.5% FBS) | [2] |
| RPE1 | Retinal Pigment Epithelium | Resistant | Same as wild-type | [2] |
| SR | Leukemia | Not specified | 0.67 | [11] |
| K562 | Leukemia | Not specified | 1.0 | [11] |
| NCI-H460 | Non-small cell lung | Not specified | 0.7 | [11] |
| MCF7 | Breast Cancer | Not specified | 1.0 | [11] |
Table 2: IC50 Values of Bortezomib in Sensitive and Resistant Multiple Myeloma Cell Lines
| Cell Line | Bortezomib Resistance Status | Bortezomib IC50 (nM) | Reference |
| MM1S | Sensitive | 15.2 | [12] |
| MM1S/R BTZ | Resistant | 44.5 | [12] |
| RPMI-8226 | Sensitive | 7.3 ± 2.4 | [13] |
| RPMI-8226/BOR | Resistant | 200 | [14] |
| U266 | Sensitive | Not specified | [2] |
| U266/velR | Resistant | 1.5-fold increase vs. parental | [2] |
Note: Specific IC50 or GI50 values for this compound in bortezomib-resistant multiple myeloma cell lines were not explicitly available in the searched literature. The provided data for other cell lines suggests that this compound's efficacy is independent of bortezomib resistance. Researchers are encouraged to determine the GI50/IC50 of this compound in their specific bortezomib-resistant multiple myeloma cell lines of interest.
Experimental Protocols
Generation and Culture of Bortezomib-Resistant Multiple Myeloma Cell Lines
Objective: To develop bortezomib-resistant multiple myeloma cell lines for subsequent experiments with this compound.
Materials:
-
RPMI-8226 or U266 multiple myeloma cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Bortezomib
-
6-well plates
-
Soft agar
Protocol for RPMI-8226 Cells (Stepwise Exposure): [14]
-
Seed parental RPMI-8226 cells (5 x 105 cells/well) in 6-well plates with RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
When cells reach the exponential growth phase, add bortezomib at an initial concentration of 10 nM.
-
Culture the cells at 37°C in a 5% CO2 incubator.
-
Replace the culture medium with fresh medium containing 10 nM bortezomib every 2-3 days until the cells resume a normal growth state.
-
Repeat the exposure to 10 nM bortezomib three times.
-
Gradually increase the concentration of bortezomib (e.g., to 20 nM) and repeat the selection process.
-
Continue this stepwise increase in bortezomib concentration until the desired level of resistance is achieved (e.g., up to 200 nM). This process can take 8-10 months.
Protocol for U266 Cells (Soft Agar Selection): [2]
-
Grow U266 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Prepare a soft agar plate containing 10 nM bortezomib.
-
Seed U266 cells in the soft agar.
-
Incubate the plates for 3-4 weeks until colonies are visible.
-
Pick individual colonies and pool them in liquid culture medium containing a maintenance dose of bortezomib (e.g., 2 nM) to maintain the resistant phenotype.
Culture of Resistant Cells:
-
Maintain bortezomib-resistant cell lines in culture medium supplemented with a maintenance concentration of bortezomib to ensure the stability of the resistant phenotype.[2]
-
Prior to experiments with this compound, it is recommended to culture the resistant cells in bortezomib-free medium for a short period (e.g., 3 days) to avoid confounding effects.[2]
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability of bortezomib-resistant multiple myeloma cells.
Materials:
-
Bortezomib-resistant and parental multiple myeloma cells
-
Opaque-walled 96-well plates
-
This compound
-
CellTiter-Glo® 2.0 Assay reagent (Promega)
-
Luminometer
Protocol: [15][16][17][18][19]
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the GI50 or IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in bortezomib-resistant multiple myeloma cells.
Materials:
-
Bortezomib-resistant and parental multiple myeloma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time (e.g., 24 or 48 hours).
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) for setting compensation and gates.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).
Western Blot Analysis for Apoptosis Markers
Objective: To detect the cleavage of PARP and caspase-3 as markers of apoptosis induction by this compound.
Materials:
-
Bortezomib-resistant and parental multiple myeloma cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-PARP, anti-cleaved caspase-3, anti-caspase-3, anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point is often 1:1000.[23][24][25][26][27]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the expression of cleaved PARP (89 kDa fragment) and cleaved caspase-3 (17/19 kDa fragments) relative to the loading control.
Conclusion
This compound represents a promising therapeutic agent for overcoming bortezomib resistance in multiple myeloma and potentially other cancers. Its unique mechanism of targeting Rpn11 provides a clear rationale for its efficacy in cells that have become refractory to conventional proteasome inhibitors. The protocols and data presented here offer a framework for researchers to investigate the potential of this compound in their own bortezomib-resistant cell models. Further studies are warranted to fully elucidate the signaling pathways involved and to translate these preclinical findings into clinical applications.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Establishment and characterization of bortezomib-resistant U266 cell line: Constitutive activation of NF-κB-mediated cell signals and/or alterations of ubiquitylation-related genes reduce bortezomib-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DEK facilitates bortezomib resistance of multiple myeloma by modulating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Molecular Insight Into the IRE1α-Mediated Type I Interferon Response Induced by Proteasome Impairment in Myeloid Cells of the Brain [frontiersin.org]
- 7. The Effects of IRE1, ATF6, and PERK Signaling on adRP-Linked Rhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reduced response of IRE1α/Xbp-1 signaling pathway to bortezomib contributes to drug resistance in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. P857: BORTEZOMIB- AND CARFILZOMIB-RESISTANT MYELOMA CELLS SHOW INCREASED ACTIVITY OF ALL THREE ARMS OF UNFOLDED PROTEIN RESPONSE AND ENRICHMENT OF SIRTUIN SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of drug-resistance cell lines [bio-protocol.org]
- 15. promega.com [promega.com]
- 16. OUH - Protocols [ous-research.no]
- 17. ch.promega.com [ch.promega.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. kumc.edu [kumc.edu]
- 23. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Anti-Caspase-3 Antibodies: Novus Biologicals [novusbio.com]
- 26. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Notes: Capzimin Solubility and Preparation for Cell Culture
Introduction
Capzimin is a potent and specific inhibitor of the proteasome-associated deubiquitinase Rpn11 (Regulatory particle non-ATPase 11), a critical component of the 19S regulatory particle of the proteasome.[1][2][3] By inhibiting Rpn11, this compound prevents the deubiquitination of proteins targeted for degradation, leading to the accumulation of polyubiquitinated substrates.[1][4] This disruption of the ubiquitin-proteasome system induces the unfolded protein response (UPR), triggers proteotoxic stress, and ultimately leads to apoptosis in cancer cells.[1][2] Notably, this compound has shown efficacy in cancer cell lines that are resistant to other proteasome inhibitors like bortezomib, suggesting a distinct mechanism of action.[1][2] These application notes provide detailed protocols for the solubilization of this compound and its preparation for use in in vitro cell culture experiments.
Data Summary
Quantitative data regarding the solubility and biological activity of this compound are summarized below. This information is crucial for preparing accurate stock solutions and designing effective cell-based assays.
| Parameter | Solvent / Cell Line | Value | Reference(s) |
| Solubility (In Vitro) | DMSO | ≥ 50.1 mg/mL (≥ 79.67 mM) | [5][6][7] |
| Storage (Powder) | -20°C | 3 years | [7] |
| 4°C | 2 years | [7] | |
| Storage (In Solvent) | -80°C | 2 years | [7] |
| -20°C | 1 year | [7] | |
| GI₅₀ (HCT116) | 10% FBS Medium | ~2.0 µM | [1] |
| 2.5% FBS Medium | ~0.6 µM | [1] | |
| GI₅₀ (Leukemia SR) | Not Specified | 0.67 µM | [5][7] |
| GI₅₀ (Leukemia K562) | Not Specified | 1.0 µM | [5][7] |
| GI₅₀ (NSCLC NCI-H460) | Not Specified | 0.7 µM | [5][7] |
| GI₅₀ (Breast MCF7) | Not Specified | 1.0 µM | [5][7] |
| IC₅₀ (A549) | Not Specified | 3.8 µM | [5] |
| IC₅₀ (Rpn11 enzyme) | Not Specified | 0.34 µM | [3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, typically in dimethyl sulfoxide (DMSO), for long-term storage.
Materials:
-
This compound powder (Molecular Weight: 628.81 g/mol )
-
Anhydrous or hygroscopic dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-Assay Preparation: Bring the this compound powder vial and DMSO to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated balance. For example, to prepare a 10 mM stock solution, weigh 6.29 mg of this compound.
-
Solubilization: Add the appropriate volume of DMSO to the tube to achieve the desired concentration. For a 10 mM stock from 6.29 mg of powder, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously to ensure the complete dissolution of the this compound powder. Gentle warming or sonication may be applied if necessary to aid dissolution.[6] Visually confirm that no particulates are present.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[7]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the high-concentration stock solution into a working solution for direct application to cell cultures.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, pre-warmed complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock: Thaw one aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform a serial dilution of the stock solution in complete cell culture medium. It is critical to never exceed a final DMSO concentration of 0.5% (v/v) in the culture, as higher concentrations can be cytotoxic. A 1:1000 dilution of a DMSO stock is common, resulting in a 0.1% final DMSO concentration.
-
Final Working Solution: Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture vessel. For example, to treat cells in 10 mL of medium with a final concentration of 2 µM this compound, add 2 µL of the 10 mM stock solution.
-
Application: Add the final working solution to the cell culture medium and mix gently by swirling the plate or flask.
-
Vehicle Control: It is essential to include a vehicle control in all experiments. This consists of treating a parallel set of cells with the same final concentration of DMSO as used for the this compound-treated cells.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 6, 24, or 72 hours) before analysis.[1]
Visualizations
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 3. mdpi.com [mdpi.com]
- 4. diva-portal.org [diva-portal.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Determining the Optimal Concentration of Capzimin for Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capzimin is a potent and specific inhibitor of the proteasome isopeptidase Rpn11, a key component of the 19S regulatory particle of the proteasome.[1][2][3][4] By inhibiting Rpn11, this compound prevents the deubiquitination of proteins targeted for degradation, leading to the accumulation of polyubiquitinated proteins.[2][5] This accumulation disrupts cellular proteostasis, inducing an unfolded protein response (UPR) and subsequently triggering apoptosis, or programmed cell death.[2][6][7] These characteristics make this compound a compound of interest for cancer therapy, particularly in tumors resistant to other proteasome inhibitors like bortezomib.[2][3]
These application notes provide a comprehensive guide to determining the optimal concentration of this compound for inducing apoptosis in cancer cell lines. Included are summaries of effective concentrations from published studies, detailed experimental protocols for assessing apoptosis, and a diagram of the underlying signaling pathway.
Data Presentation: Effective Concentrations of this compound
The optimal concentration of this compound for apoptosis induction is cell-type dependent. The following table summarizes the 50% growth inhibition (GI₅₀) values and concentrations used to induce apoptotic markers in various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Concentration (µM) | Treatment Time | Notes |
| HCT116 | Colon Carcinoma | GI₅₀ | ~2.0 | 72 hours | In normal serum (10% FBS).[2] |
| HCT116 | Colon Carcinoma | GI₅₀ | 0.6 | 72 hours | In low serum (2.5% FBS).[2] |
| HCT116 | Colon Carcinoma | Apoptosis Induction | 2, 10 | 24 hours | Assessed by cleavage of PARP1 and Caspase-3.[2][8] |
| NCI-60 Panel | Various | Median GI₅₀ | 3.3 | Not Specified | Median value across 60 different human cancer cell lines.[1][2] |
| SR | Leukemia | GI₅₀ | 0.67 | Not Specified | Part of the NCI-60 panel.[1][2] |
| K562 | Leukemia | GI₅₀ | 1.0 | Not Specified | Part of the NCI-60 panel.[1][2] |
| NCI-H460 | Non-Small Cell Lung | GI₅₀ | 0.7 | Not Specified | Part of the NCI-60 panel.[1][2] |
| MCF7 | Breast Cancer | GI₅₀ | 1.0 | Not Specified | Part of the NCI-60 panel.[1][2] |
| 22RV1 | Prostate Cancer | Protein Analysis | 5.0 | 48 hours | Used for Western blot analysis of downstream effects.[1] |
| PC3 | Prostate Cancer | Protein Analysis | 5.0 | 48 hours | Used for Western blot analysis of downstream effects.[1] |
| A549 | Lung Carcinoma | Aggresome Formation | 10.0 | 15 hours | Concentration shown to induce aggresomes.[7][8] |
Mandatory Visualizations
Experimental Workflow
The following diagram outlines the general workflow for determining the optimal this compound concentration for apoptosis induction in a specific cell line.
Caption: Workflow for determining the optimal this compound concentration.
This compound-Induced Apoptosis Signaling Pathway
This diagram illustrates the mechanism of action for this compound, from proteasome inhibition to the activation of apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Protocol for Determining GI₅₀ using CellTiter-Glo®
This protocol is adapted from methods used to assess the effect of this compound on cell proliferation.[2][8]
Materials:
-
Target cancer cell line
-
Complete growth medium
-
This compound (dissolved in DMSO to create a 10 mM stock)
-
96-well clear-bottom, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in growth medium from the 10 mM stock. A suggested final concentration range is 0.01 µM to 50 µM. Include a DMSO-only vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence values of treated wells to the DMSO vehicle control wells (set as 100% viability).
-
Plot the normalized values against the logarithm of this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the GI₅₀ value.
-
Protocol for Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol provides a method for quantifying apoptosis following this compound treatment.[9][10][11][12]
Materials:
-
Target cancer cell line
-
6-well plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will ensure they are sub-confluent at the time of harvest. Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound (e.g., concentrations around the predetermined GI₅₀ value) and a DMSO vehicle control. Incubate for 24 to 48 hours.
-
Cell Harvesting:
-
Collect the culture medium from each well, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected supernatant from the previous step.
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol for Apoptosis Detection by Western Blot
This protocol confirms apoptosis by detecting the cleavage of key apoptotic proteins, Caspase-3 and PARP.[1][2][8]
Materials:
-
This compound-treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved Caspase-3, anti-PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C. The anti-PARP antibody will detect both full-length (~116 kDa) and cleaved (~89 kDa) fragments.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize protein bands using a chemiluminescence imaging system. An increase in the cleaved forms of Caspase-3 and PARP indicates apoptosis induction. A loading control like GAPDH or β-actin should be used to ensure equal protein loading.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 4. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: Western Blot Analysis of Apoptosis Induction by Capzimin
Introduction
Capzimin is a potent and specific inhibitor of the proteasome isopeptidase Rpn11, a key component of the 19S regulatory particle of the 26S proteasome.[1][2][3] The proteasome is a critical cellular machine responsible for maintaining protein homeostasis by degrading polyubiquitinated proteins.[1][3] Inhibition of proteasome function leads to the accumulation of misfolded or regulatory proteins, inducing proteotoxic stress, an unfolded protein response (UPR), and ultimately, apoptosis (programmed cell death).[2][3][4] This mechanism is of particular interest in cancer therapy, as cancer cells are often more reliant on the ubiquitin-proteasome system to maintain their rapid growth and proliferation.[1]
This compound has been shown to block the proliferation of various cancer cell lines, including those resistant to other proteasome inhibitors like bortezomib.[1][2] Its mechanism of action involves inhibiting the deubiquitinase activity of Rpn11, which leads to the accumulation of polyubiquitinated proteins and triggers apoptosis.[4][5][6] Western blotting is an indispensable technique for studying the molecular effects of this compound. It allows for the specific detection and quantification of key proteins involved in the apoptotic cascade, providing critical insights into the drug's efficacy and mechanism of action.[7][8]
This document provides detailed protocols for the analysis of key apoptosis markers by Western blot following this compound treatment in cultured cancer cells.
Key Apoptosis Markers for Western Blot Analysis
-
Ubiquitinated Proteins: As a direct consequence of Rpn11 inhibition, an accumulation of high-molecular-weight polyubiquitinated proteins is expected.[1] An antibody against ubiquitin can reveal this effect.
-
Proteasome Substrates (e.g., p53, Hif1α): Inhibition of the proteasome leads to the stabilization and accumulation of its substrates.[1] Monitoring levels of proteins like p53 and Hif1α can confirm the on-target effect of this compound.[1]
-
Bcl-2 Family Proteins (Bcl-2 and Bax): These proteins are central regulators of the intrinsic apoptotic pathway.[7][9] A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax indicates the induction of apoptosis.[7][9] The Bax/Bcl-2 ratio is a crucial determinant of cell fate.[7]
-
Cleaved Caspase-3: Caspase-3 is a primary executioner caspase.[7][10] Its activation involves the cleavage of an inactive pro-enzyme into active subunits.[10] The detection of cleaved Caspase-3 is a definitive marker of apoptosis.[5][7]
-
Cleaved PARP (Poly ADP-ribose polymerase): PARP is a DNA repair enzyme that is cleaved and inactivated by activated Caspase-3.[10] Detecting the cleaved fragment of PARP is another hallmark of apoptosis.[5]
Quantitative Data Summary
The following table presents representative data on the dose-dependent effects of this compound on the expression of key apoptosis markers in a cancer cell line (e.g., HCT116) after a 24-hour treatment, as determined by densitometric analysis of Western blots.[5] Values are expressed as fold change relative to the vehicle-treated control (DMSO).
| Protein Marker | Vehicle (DMSO) | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |
| Bax/Bcl-2 Ratio | 1.0 | 1.8 | 3.5 | 5.2 |
| Cleaved Caspase-3 | 1.0 | 2.5 | 6.1 | 9.8 |
| Cleaved PARP | 1.0 | 2.2 | 5.4 | 8.5 |
| Ubiquitinated Proteins | 1.0 | 3.1 | 7.9 | 12.4 |
| p53 | 1.0 | 1.9 | 4.2 | 6.7 |
Diagrams of Pathways and Workflows
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HCT116, MCF7, K562) in 100 mm culture dishes at a density that will result in 70-80% confluency at the time of harvest.[5][11]
-
Cell Growth: Culture the cells in a complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified incubator with 5% CO₂.
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store aliquots at -20°C.
-
Treatment: When cells reach the desired confluency, remove the culture medium. Add fresh medium containing the desired final concentrations of this compound (e.g., 0, 1, 5, 10 µM).[8] Prepare a vehicle control group using the same concentration of DMSO as the highest this compound dose.[8]
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).[5]
Protocol 2: Protein Lysate Preparation and Quantification
-
Cell Harvesting: After incubation, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[12][13]
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 1 mL per 100 mm dish) supplemented with a protease and phosphatase inhibitor cocktail.[11][12]
-
Scraping and Collection: Use a cold cell scraper to detach the cells.[12] Transfer the cell suspension to a pre-chilled microcentrifuge tube.[12]
-
Incubation and Lysis: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[7]
-
Clarification: Centrifuge the lysates at 14,000-16,000 x g for 20 minutes at 4°C to pellet cell debris.[11][12]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.[11] This ensures equal protein loading in the subsequent steps.
Protocol 3: SDS-PAGE and Western Blotting
-
Sample Preparation: Based on the protein quantification, dilute the lysates with 4x Laemmli sample buffer to a final 1x concentration. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[8][14]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane into the wells of an appropriate percentage SDS-polyacrylamide gel (e.g., 4-20% gradient gel).[12] Include a pre-stained protein ladder in one lane to monitor protein migration.
-
Electrophoresis: Run the gel in 1x running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[11][15] Confirm transfer efficiency by staining the membrane with Ponceau S solution.[14]
-
Blocking: Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST). Block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[14][15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting the proteins of interest, diluted in blocking buffer as per the manufacturer's recommendation.[15] This incubation is typically performed overnight at 4°C with gentle shaking.[14][15]
-
Example Antibodies: Rabbit anti-Cleaved Caspase-3, Rabbit anti-PARP, Mouse anti-Bcl-2, Rabbit anti-Bax, Mouse anti-Ubiquitin, and Mouse anti-β-actin (as a loading control).[8]
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.[8][15]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[14]
-
Final Washes: Repeat the washing step (Step 7) to remove unbound secondary antibodies.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.[12]
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[12]
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control (e.g., β-actin or GAPDH) to correct for loading variations.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 4. Proteasome Inhibitors: Harnessing Proteostasis to Combat Disease [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. diva-portal.org [diva-portal.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. origene.com [origene.com]
- 12. bio-rad.com [bio-rad.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Proteomic Analysis of Capzimin-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the proteomic effects of Capzimin, a potent and specific inhibitor of the proteasome isopeptidase Rpn11. The included protocols offer step-by-step guidance for replicating key experiments to study the cellular response to this compound treatment.
Introduction
This compound is a first-in-class inhibitor of the 19S regulatory particle subunit Rpn11 of the proteasome.[1][2] Unlike 20S proteasome inhibitors such as bortezomib, this compound targets the deubiquitinating activity of Rpn11, leading to the accumulation of polyubiquitinated proteins and subsequent cellular stress responses.[1][3] This distinct mechanism of action makes this compound a valuable tool for studying proteostasis and a potential therapeutic agent, particularly in cancers resistant to other proteasome inhibitors.[1][2]
Proteomic analysis of cells treated with this compound reveals a significant impact on the cellular ubiquitinome, triggering the Unfolded Protein Response (UPR) and ultimately leading to apoptosis.[1][4] These notes will detail the quantitative proteomic findings, provide comprehensive experimental protocols for their validation, and visualize the key signaling pathways involved.
Quantitative Proteomic Data
A quantitative proteomic study utilizing Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with mass spectrometry was conducted to analyze the effects of this compound on the ubiquitinome of 293T cells. The following tables summarize the key findings from this analysis.[1]
Table 1: Summary of Quantitative Ubiquitination Site Profiling in this compound-Treated 293T Cells [1]
| Category | Number |
| Total Unique Ubiquitination Sites Identified | 14,325 |
| Total Proteins Identified with Ubiquitination Sites | 4,447 |
| Quantified Unique Ubiquitination Sites | 3,930 |
| Quantified Proteins with Ubiquitination Sites | 1,548 |
| Unique Ubiquitination Sites with >2-fold Change | 2,556 |
| Proteins with >2-fold Change in Ubiquitination | 1,123 |
Table 2: Comparison of Ubiquitination Site Occupancy for Selected Proteins in response to this compound and Bortezomib Treatment [1][5]
| Protein | Ubiquitination Site | Fold Change (this compound) | Fold Change (Bortezomib) |
| Angiomotin | K481 | ~16 | 2.4 |
| DNAJB4 | Not specified | Stronger accumulation than Bortezomib | - |
Signaling Pathways Affected by this compound
This compound's inhibition of Rpn11 and the subsequent accumulation of polyubiquitinated proteins trigger significant cellular stress, primarily activating the Unfolded Protein Response (UPR).[1][6] Prolonged UPR activation is a key mechanism leading to apoptosis in this compound-treated cells.[4]
References
- 1. Regulation of apoptosis by the ubiquitin and proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unfolded protein response - Wikipedia [en.wikipedia.org]
Capzimin: A Potent Tool for Interrogating Deubiquitinase Rpn11 Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Capzimin is a potent, specific, and cell-permeable small molecule inhibitor of the deubiquitinase (DUB) Rpn11 (also known as POH1 or PSMD14), a critical component of the 19S regulatory particle of the 26S proteasome.[1][2][3] As a metalloprotease, Rpn11 plays a pivotal role in protein degradation by cleaving polyubiquitin chains from substrates immediately before their translocation into the 20S core particle for degradation.[4][5] Inhibition of Rpn11 by this compound leads to the accumulation of polyubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis.[1][3] This makes this compound a valuable chemical probe for studying the function of Rpn11 and the broader ubiquitin-proteasome system (UPS). Furthermore, its ability to induce cell death in cancer cells, including those resistant to other proteasome inhibitors like bortezomib, highlights its potential in drug development.[1][3]
Mechanism of Action
This compound's inhibitory activity stems from its quinoline-8-thiol core, which acts as a metal-binding pharmacophore.[1] It directly targets the active site of Rpn11, chelating the catalytic Zn2+ ion essential for its deubiquitinase activity.[6][7] This inhibition is reversible and has been characterized as uncompetitive for Rpn11 within the 26S proteasome, suggesting that this compound binds to the enzyme-substrate complex.[1][8] While potent against Rpn11, this compound exhibits selectivity over other JAMM (JAB1/MPN/Mov34 metalloenzyme) domain DUBs and various other metalloenzymes.[1][7]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme | IC50 (µM) | Inhibition Mode | Notes |
| Rpn11 | 0.34 | Uncompetitive | Potent and primary target.[8] |
| BRCC36 | 2.3 | Competitive | A related JAMM domain DUB.[8] |
| AMSH | 4.5 | Competitive | Another related JAMM domain DUB.[8] |
| CSN5 | 30 | - | Shows ~80-fold selectivity for Rpn11 over CSN5.[2][7] |
| HDAC6 | >100 | - | A non-JAMM domain metalloenzyme, indicating selectivity.[1] |
| MMP2 | >100 | - | A matrix metalloproteinase, demonstrating selectivity.[9] |
| hCAII | >100 | - | Human Carbonic Anhydrase II, showing selectivity against other zinc-dependent enzymes.[1] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Notes |
| HCT116 | Colon Carcinoma | ~2.0 | Growth inhibition of 50%.[1] |
| K562 | Chronic Myelogenous Leukemia | 1.0 | Promising activity in leukemia cell lines.[2] |
| SR | Leukemia | 0.67 | High potency in this leukemia cell line.[2] |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.7 | Effective against solid tumor cell lines.[2] |
| MCF7 | Breast Cancer | 1.0 | Demonstrates activity in breast cancer cells.[2] |
| RPE1 (Bortezomib-resistant) | - | Same as WT | Overcomes bortezomib resistance, indicating a distinct mechanism of action.[1] |
Experimental Protocols
Protocol 1: In Vitro Rpn11 Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of this compound on Rpn11 activity using a purified enzyme and a fluorogenic substrate.
Materials:
-
Purified human 26S proteasome or recombinant Rpn11/Rpn8 complex
-
Ub4-peptide-OG (a tetraubiquitin-linked peptide with an Oregon Green fluorophore) or similar fluorogenic DUB substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM ATP, 0.5 mM DTT
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (for control)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Then, dilute these into the Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
In a 384-well plate, add the diluted this compound or DMSO control.
-
Add the purified 26S proteasome or Rpn11/Rpn8 complex to each well to a final concentration of ~5 nM.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the Ub4-peptide-OG substrate to a final concentration of ~100 nM.
-
Immediately measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) using a plate reader (Excitation/Emission ~485/528 nm for Oregon Green).
-
Calculate the initial reaction rates (Vinit) from the linear phase of the fluorescence curve.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Ubiquitin Accumulation Assay (Western Blot)
This protocol assesses the in-cell activity of this compound by measuring the accumulation of polyubiquitinated proteins.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
Positive control (e.g., MG132 or Bortezomib)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Ubiquitin (e.g., P4D1), anti-p53, anti-Hif1α, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 2 µM and 10 µM), a positive control (e.g., 1 µM Bortezomib), and a DMSO vehicle control for a specified time (e.g., 6 hours).[1][3]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. An accumulation of high molecular weight ubiquitin smears and stabilization of proteasome substrates like p53 and Hif1α indicates Rpn11 inhibition.[1][3]
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (and low-serum medium if desired)
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Treat the cells with the diluted this compound or a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).[3]
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the DMSO control and plot the cell viability against the this compound concentration. Fit the data to a dose-response curve to determine the GI50 (50% growth inhibition) value.[3]
Visualizations
Caption: Mechanism of this compound action on the 26S proteasome.
Caption: Workflow for analyzing protein ubiquitination via Western Blot.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovering proteasomal deubiquitinating enzyme inhibitors for cancer therapy: lessons from rational design, nature and old drug reposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Experimental Use of Capzimin in Multiple Myeloma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Capzimin, a potent and specific inhibitor of the proteasome isopeptidase Rpn11, in the context of multiple myeloma (MM) research. This document includes a summary of its mechanism of action, quantitative data on its cellular effects, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction
Multiple myeloma is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. The ubiquitin-proteasome system (UPS) is a critical pathway for protein homeostasis and is a validated therapeutic target in MM. While existing proteasome inhibitors like bortezomib target the 20S catalytic core of the proteasome, this compound offers an alternative mechanism by targeting the Rpn11 subunit of the 19S regulatory particle.[1][2][3] This unique mode of action makes this compound a valuable tool for studying the UPS in MM and exploring strategies to overcome resistance to conventional proteasome inhibitors.[1][2]
This compound has been shown to induce an unfolded protein response (UPR), block the proliferation of cancer cells, and promote apoptosis.[1][2][4] These application notes will guide researchers in designing and executing experiments to investigate the effects of this compound in multiple myeloma cell lines and preclinical models.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines. This data provides a baseline for determining appropriate concentration ranges for experiments in multiple myeloma cell lines.
Table 1: In Vitro Growth Inhibition by this compound
| Cell Line | Cancer Type | GI50 (µM) | Notes |
| HCT116 | Colon Carcinoma | ~2.0 | Standard serum conditions. |
| HCT116 | Colon Carcinoma | 0.6 | Low serum (2.5% FBS) conditions.[1] |
| NCI-60 Panel | Various | 3.3 (median) | |
| SR | Leukemia | 0.67 | [5] |
| K562 | Leukemia | 1.0 | [5] |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.7 | [5] |
| MCF7 | Breast Cancer | 1.0 | [5] |
Table 2: In Vitro IC50 Values of this compound
| Assay | IC50 (µM) | Cell Line/System |
| UbG76V-GFP stabilization | 0.6 | |
| Rpn11 inhibition | 0.3 | In vitro biochemical assay. |
| Csn5 inhibition | >80 | In vitro biochemical assay.[5] |
| AMSH inhibition | 4.5 | In vitro biochemical assay.[5] |
| BRCC36 inhibition | 2.3 | In vitro biochemical assay.[5] |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of the deubiquitinating enzyme Rpn11, which is a component of the 19S regulatory particle of the proteasome. This leads to the accumulation of polyubiquitinated proteins, triggering the unfolded protein response (UPR) and ultimately leading to apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on multiple myeloma cells.
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for determining the half-maximal growth inhibitory concentration (GI50) of this compound.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI 8226, U266, MM.1S)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a DMSO-only control.
-
Add 100 µL of the diluted this compound or DMSO control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the GI50 value by plotting the percentage of viable cells relative to the DMSO control against the log of the this compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of Ubiquitinated Proteins and UPR Markers
This protocol is for detecting the accumulation of polyubiquitinated proteins and key markers of the UPR.
Materials:
-
Multiple myeloma cells
-
This compound
-
Bortezomib (as a positive control)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Ubiquitin, anti-p53, anti-Hif1α, anti-BiP, anti-CHOP, anti-XBP1s, anti-GAPDH (as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Plate multiple myeloma cells and treat with various concentrations of this compound (e.g., 2 µM and 10 µM) and a positive control (e.g., 1 µM Bortezomib) for 6-24 hours.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Apoptosis Assay by PARP Cleavage
This protocol detects apoptosis by observing the cleavage of PARP-1.
Materials:
-
Same as for Western Blot analysis.
-
Primary antibodies: anti-PARP-1, anti-cleaved Caspase-3.
Protocol:
-
Follow the Western Blot protocol (Protocol 2).
-
Treat cells with this compound for 24 hours.
-
During the primary antibody incubation step, use an antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP-1, or an antibody specific for cleaved Caspase-3.
-
The presence of the 89 kDa PARP-1 fragment or cleaved Caspase-3 indicates apoptotic activity.
Immunofluorescence Staining for Aggresome Formation
This protocol visualizes the formation of aggresomes, a cellular response to an overload of misfolded proteins.
Materials:
-
Multiple myeloma cells
-
This compound
-
MG132 (as a positive control)
-
Coverslips coated with poly-L-lysine
-
4% paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies: anti-Ubiquitin, anti-HDAC6, anti-p62/SQSTM1
-
Alexa Fluor-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Grow multiple myeloma cells on poly-L-lysine coated coverslips.
-
Treat the cells with this compound (e.g., 10 µM) or MG132 (e.g., 5 µM) for 15-24 hours.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash twice with PBS and block with blocking solution for 30 minutes.
-
Incubate with primary antibodies diluted in blocking solution for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Aggresomes will appear as bright, perinuclear foci.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effects of this compound in multiple myeloma research.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 3. Proteasome Inhibitors for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Measuring the GI50 of Capzimin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capzimin is a novel, potent, and specific inhibitor of the proteasome isopeptidase Rpn11, a critical component of the 19S regulatory particle of the proteasome.[1][2][3] Inhibition of Rpn11 by this compound leads to the accumulation of polyubiquitinated substrates, inducing an unfolded protein response and ultimately triggering apoptosis in cancer cells.[1][2][3][4] This unique mechanism of action makes this compound a promising therapeutic agent, particularly in cancers that have developed resistance to other proteasome inhibitors like bortezomib.[1][2][3]
The half-maximal growth inhibition (GI50) is a key parameter to quantify the cytotoxic or cytostatic effect of a compound on a specific cell line. It represents the concentration of a drug that inhibits cell growth by 50% compared to an untreated control. This document provides detailed protocols for determining the GI50 of this compound in various cancer cell lines using common in vitro assays.
Data Presentation
The following table summarizes the reported GI50 values of this compound in a selection of human cancer cell lines.
| Cell Line | Cancer Type | GI50 (µM) |
| Median GI50 (NCI-60 Panel) | Various | 3.3 [1][5] |
| SR | Leukemia | 0.67[1][5] |
| K562 | Leukemia | 1.0[1][5] |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.7[1][5] |
| MCF7 | Breast Cancer | 1.0[1][5] |
| HCT116 | Colon Carcinoma | ~2.0 (in 10% FBS), 0.6 (in 2.5% FBS)[1] |
Signaling Pathway of this compound Action
This compound exerts its anticancer effects by targeting the ubiquitin-proteasome system. Specifically, it inhibits the deubiquitinating enzyme (DUB) activity of Rpn11 within the 19S regulatory particle of the proteasome. This inhibition prevents the removal of polyubiquitin chains from proteins targeted for degradation. The accumulation of these polyubiquitinated proteins leads to proteotoxic stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis.
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Workflow for GI50 Determination
The general workflow for determining the GI50 of this compound involves cell preparation, compound treatment, a viability/cytotoxicity assay, and data analysis. The choice of assay can depend on the cell line and laboratory resources. Commonly used assays include the MTT, SRB, and CellTiter-Glo assays.
Caption: General experimental workflow for GI50 determination.
Experimental Protocols
Below are detailed protocols for three common assays to determine the GI50 of this compound. It is recommended to perform a preliminary experiment with a broad range of this compound concentrations to determine the optimal range for the definitive assay.[6]
Protocol 1: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[7]
-
DMSO
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical final concentration range might be from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[7]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and shake the plate for 10-15 minutes to dissolve the crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell growth inhibition for each this compound concentration using the formula: % Growth Inhibition = 100 - [ (Absorbance of Treated Cells / Absorbance of Control Cells) * 100 ]
-
Plot the percentage of growth inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.[8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
1% acetic acid
-
Multichannel pipette
Procedure:
-
Cell Plating and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Cell Fixation: After the 72-hour incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[9]
-
Washing: Carefully remove the supernatant and wash the wells five times with 1% acetic acid to remove the TCA. Allow the plates to air dry completely.[8][9]
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
Removal of Unbound Dye: Quickly wash the wells four to five times with 1% acetic acid to remove the unbound SRB dye. Allow the plates to air dry completely.[8][9]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[9]
-
Data Acquisition: Measure the absorbance at 565 nm using a microplate reader.[9]
-
Data Analysis: Follow step 8 of the MTT assay protocol to calculate the GI50 value.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP, which indicates the presence of metabolically active cells.[10][11] This assay was used to determine the GI50 of this compound in HCT116 cells.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Follow steps 1-4 of the MTT assay protocol, using opaque-walled plates.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[12]
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[11][12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11][12]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of growth inhibition for each this compound concentration using the formula: % Growth Inhibition = 100 - [ (Luminescence of Treated Cells / Luminescence of Control Cells) * 100 ]
-
Plot the percentage of growth inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for researchers to accurately and reproducibly measure the GI50 of this compound in various cancer cell lines. The choice of assay may be influenced by the specific characteristics of the cell lines being studied and available laboratory equipment. Consistent application of these methods will enable a thorough evaluation of this compound's in vitro efficacy and contribute to a deeper understanding of its potential as a novel anticancer therapeutic.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. OUH - Protocols [ous-research.no]
Capzimin in Unfolded Protein Response Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capzimin is a potent and specific small molecule inhibitor of the proteasome isopeptidase Rpn11, a key component of the 19S regulatory particle of the proteasome.[1][2] By inhibiting Rpn11, this compound disrupts the deubiquitination of proteins targeted for degradation, leading to an accumulation of polyubiquitinated proteins.[3][4] This accumulation of misfolded and aggregated proteins within the cell induces significant proteotoxic stress, subsequently triggering a robust unfolded protein response (UPR).[1][2][5] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). This response is mediated by three main ER transmembrane proteins: PERK, IRE1α, and ATF6.[6]
This document provides detailed application notes and protocols for the use of this compound in unfolded protein response (UPR) assays. It is intended for researchers, scientists, and drug development professionals investigating cellular stress pathways and developing novel therapeutics targeting proteostasis.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the deubiquitinase activity of Rpn11.[1][3] This leads to the stalling of the proteasome and the accumulation of polyubiquitinated substrates that would otherwise be degraded.[2] The resulting proteotoxic stress triggers the activation of the UPR as a compensatory mechanism to restore protein homeostasis.[1][5] Studies have shown that treatment of cells with this compound leads to the activation of all three major branches of the UPR, as evidenced by the increased phosphorylation of PERK, splicing of XBP1 mRNA (a downstream target of IRE1α), and increased expression of CHOP (a downstream target of the PERK and ATF6 pathways).[2][7]
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data regarding the activity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| HCT116 | Colon Carcinoma | ~2.0 (normal serum), 0.6 (low serum) | [1] |
| SR | Leukemia | 0.67 | [3] |
| K562 | Leukemia | 1.0 | [3] |
| NCI-H460 | Non-small cell lung cancer | 0.7 | [3] |
| MCF7 | Breast Cancer | 1.0 | [3] |
GI50: The concentration of a drug that inhibits the growth of 50% of a cell population.
| UPR Marker | Method | Cell Line | This compound Concentration & Time | Observed Effect | Reference |
| Phospho-PERK | Western Blot | HCT116 | 2 or 10 µM for 6 hours | Increased phosphorylation | [7] |
| Spliced XBP1 (XBP1s) | Western Blot | HCT116 | 2 or 10 µM for 6 hours | Increased levels | [7] |
| CHOP | Western Blot | HCT116 | 2 or 10 µM for 6 hours | Increased expression | [7] |
| BiP/GRP78 | Western Blot | HCT116 | 2 or 10 µM for 6 hours | Increased expression | [7] |
Signaling Pathways and Experimental Workflows
Unfolded Protein Response (UPR) Signaling Pathway
The following diagram illustrates the three major branches of the UPR signaling pathway and indicates where this compound's inhibition of the proteasome initiates the stress response.
Caption: UPR signaling initiated by this compound-mediated proteasome inhibition.
Experimental Workflow for UPR Assay Using this compound
The following diagram outlines a typical experimental workflow for assessing the induction of the UPR by this compound.
Caption: Workflow for analyzing UPR induction by this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of UPR Markers
This protocol describes the detection of key UPR markers (p-PERK, XBP1s, CHOP, and BiP) in cell lysates by Western blot following this compound treatment.
Materials:
-
Cell line (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Positive controls (e.g., Bortezomib, Tunicamycin)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PERK, anti-XBP1s, anti-CHOP, anti-BiP/GRP78, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
Treat cells with the desired concentrations of this compound (e.g., 2 µM and 10 µM) and controls for the specified time (e.g., 6 hours).[7]
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 2: RT-PCR Analysis of XBP1 mRNA Splicing
This protocol is for the detection of XBP1 mRNA splicing, a hallmark of IRE1α activation, using reverse transcription-polymerase chain reaction (RT-PCR).
Materials:
-
Treated cells (from Protocol 1)
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
PCR primers flanking the 26-nucleotide intron of XBP1 mRNA
-
Taq DNA polymerase and PCR buffer
-
Agarose gel and electrophoresis equipment
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
-
Gel imaging system
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from treated cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase.
-
-
PCR Amplification:
-
Set up a PCR reaction using the synthesized cDNA as a template and primers that flank the XBP1 splice site.
-
A typical PCR program would be: initial denaturation at 94°C for 3 minutes, followed by 30-35 cycles of denaturation at 94°C for 30 seconds, annealing at 55-60°C for 30 seconds, and extension at 72°C for 30 seconds, with a final extension at 72°C for 5 minutes.
-
-
Agarose Gel Electrophoresis:
-
Run the PCR products on a 2.5-3% agarose gel to separate the unspliced and spliced XBP1 amplicons. The unspliced product will be 26 base pairs larger than the spliced product.
-
Stain the gel with a DNA stain and visualize the bands using a gel imaging system. The presence of the smaller band indicates XBP1 splicing and IRE1α activation.
-
Conclusion
This compound is a valuable tool for studying the unfolded protein response due to its specific mechanism of action in inhibiting the proteasome. By inducing a robust UPR, this compound allows for the detailed investigation of the signaling pathways involved in cellular stress responses. The protocols provided here offer a framework for researchers to utilize this compound effectively in their UPR assays. The quantitative data and workflow diagrams serve as a reference for experimental design and data interpretation in the context of drug discovery and basic research into proteostasis.
References
- 1. High-Throughput Assay for Characterizing Rpn11 Deubiquitinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Assay for Characterizing Rpn11 Deubiquitinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting unfolded protein response signaling pathways to ameliorate protein misfolding diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Capzimin Efficacy in Low Serum Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Capzimin, a potent and specific inhibitor of the proteasome isopeptidase Rpn11. The following resources are designed to address common challenges and questions, particularly concerning the enhanced efficacy of this compound in low serum experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class inhibitor of the 19S proteasome subunit Rpn11, a deubiquitinase.[1][2] By inhibiting Rpn11, this compound prevents the removal of polyubiquitin chains from proteins targeted for degradation. This leads to the accumulation of polyubiquitinated proteins, which in turn induces the Unfolded Protein Response (UPR) and ultimately triggers apoptosis in cancer cells.[1][3][4]
Q2: Why is this compound's efficacy increased in low serum conditions?
A2: The 50% growth inhibition (GI50) of this compound is significantly lower in low serum conditions. For instance, in HCT116 cells, the GI50 dropped from approximately 2.0 µM in normal serum (10% FBS) to 0.6 µM in low serum (2.5% FBS).[1][3] While the precise mechanism for this enhanced efficacy is still under investigation, it is hypothesized that cancer cells in low serum conditions are already under a degree of cellular stress. The addition of a proteasome inhibitor like this compound pushes these already stressed cells over the apoptotic threshold more readily.
Q3: Is this compound effective against cancer cells that are resistant to other proteasome inhibitors?
A3: Yes, this compound has demonstrated efficacy in cell lines that are resistant to bortezomib, a 20S proteasome inhibitor.[1][3] This suggests that this compound's unique mechanism of targeting the 19S regulatory particle subunit Rpn11 offers an alternative therapeutic strategy for cancers that have developed resistance to conventional proteasome inhibitors.[1][2]
Q4: What are the downstream cellular effects of this compound treatment?
A4: Treatment with this compound leads to several key downstream effects, including:
-
Accumulation of polyubiquitinated proteins: Inhibition of Rpn11 prevents the deubiquitination of proteasome substrates.[1][5]
-
Stabilization of key proteins: This includes the accumulation of well-known proteasome substrates such as p53 and Hif1α.[1][5]
-
Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins triggers the UPR, characterized by the upregulation of markers like PERK, BiP, XBP1s, and CHOP.[3][6]
-
Apoptosis induction: The culmination of these cellular stresses leads to programmed cell death, evidenced by the cleavage of caspase-3 and PARP.[1][3][7]
-
Aggresome formation: In some cell lines, this compound treatment can induce the formation of aggresomes, which are cellular aggregates of misfolded proteins.[3][5]
Troubleshooting Guide
Issue 1: Higher than expected cytotoxicity at low this compound concentrations in low serum media.
-
Question: I'm observing widespread cell death in my cultures even at the lower end of the recommended concentration range for this compound when using low serum media. Is this expected?
-
Answer: Yes, this is a known characteristic of this compound. Its potency is significantly increased in low serum conditions.[1][3] It is crucial to perform a dose-response curve to determine the optimal GI50 for your specific cell line under your defined low serum conditions. Consider starting with a concentration range lower than what is typically used in normal serum.
Issue 2: Difficulty in distinguishing between apoptosis induced by this compound and cell death from serum deprivation.
-
Question: How can I be sure that the cell death I am observing is a direct result of this compound activity and not just a consequence of serum withdrawal?
-
Answer: This is a critical experimental control. You should always include a vehicle control (e.g., DMSO) in your low serum medium. This will allow you to quantify the basal level of cell death due to serum deprivation alone. Apoptosis specific to this compound can be confirmed by observing a dose-dependent increase in apoptotic markers (e.g., cleaved caspase-3, cleaved PARP) in the this compound-treated cells compared to the vehicle-treated low serum control.
Issue 3: Inconsistent results between experiments.
-
Question: My results with this compound in low serum conditions are not reproducible. What could be the cause?
-
Answer: Inconsistency can arise from several factors when working with low serum conditions:
-
Cell density: Ensure that you are seeding the same number of cells for each experiment, as cell density can affect nutrient availability and the cellular stress response.
-
Serum concentration: Precisely control the final serum concentration. Small variations can significantly impact cell health and response to the drug.
-
Duration of serum starvation: The length of time cells are cultured in low serum media before and during this compound treatment should be kept consistent.
-
Data Presentation
Table 1: this compound GI50 Values in Different Serum Conditions
| Cell Line | Serum Concentration | This compound GI50 (µM) | Reference |
| HCT116 | Normal (10% FBS) | ~2.0 | [1][3] |
| HCT116 | Low (2.5% FBS) | 0.6 | [1][3] |
Table 2: Overview of Cellular Responses to this compound Treatment
| Cellular Response | Key Markers | Method of Detection |
| Proteasome Inhibition | Accumulation of poly-ubiquitinated proteins | Western Blot (anti-ubiquitin) |
| Protein Stabilization | Increased levels of p53, Hif1α | Western Blot |
| Unfolded Protein Response (UPR) | Increased p-PERK, BiP, XBP1s, CHOP | Western Blot |
| Apoptosis | Cleaved Caspase-3, Cleaved PARP | Western Blot |
| Aggresome Formation | Punctate staining of ubiquitin, HDAC6, p62 | Immunofluorescence Microscopy |
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in complete growth medium.
-
Serum Starvation (if applicable): The next day, replace the medium with a low serum medium (e.g., 2.5% FBS) and incubate for a defined period (e.g., 24 hours).
-
This compound Treatment: Add serial dilutions of this compound (and a vehicle control) to the wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence values to the vehicle control and plot a dose-response curve to determine the GI50 value.[1]
Protocol 2: Western Blot for Apoptosis Markers
-
Treatment: Culture cells and treat with this compound at various concentrations and time points in low serum media. Include a vehicle control.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Mandatory Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Workflow for assessing this compound efficacy in low serum.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Capzimin Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Capzimin resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced response. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to this compound, a potent EGFR tyrosine kinase inhibitor (TKI), can arise through several mechanisms. The most common are secondary mutations in the EGFR gene, such as the C797S mutation, which prevents this compound from binding to its target. Another significant mechanism is the activation of bypass signaling pathways that circumvent the need for EGFR signaling. A prime example of this is the amplification of the MET oncogene, leading to MET receptor tyrosine kinase activation. Other less frequent mechanisms include the upregulation of alternative signaling pathways like HER2/ERBB2, AXL, or FGFR, and phenotypic changes such as epithelial-to-mesenchymal transition (EMT) or transformation to small cell lung cancer.
Q2: How can I determine the specific mechanism of this compound resistance in my cell line?
A2: A multi-step approach is recommended to identify the underlying resistance mechanism. Initially, you should perform genetic sequencing of the EGFR gene to check for secondary mutations, particularly at the C797S locus. If no on-target mutations are found, the next step is to investigate bypass pathways. This can be done by conducting a phosphoproteomic screen to identify upregulated receptor tyrosine kinases or by performing qPCR or FISH to look for amplification of genes like MET. Western blotting for key signaling proteins (e.g., p-MET, p-AKT, p-ERK) can also provide valuable insights into activated bypass pathways.
Q3: What are the recommended strategies for overcoming this compound resistance driven by the EGFR C797S mutation?
A3: The therapeutic strategy for overcoming this compound resistance due to the C797S mutation depends on the allelic context of the mutation. If the C797S mutation is in trans with the T790M mutation, a combination of first-generation (e.g., gefitinib, erlotinib) and third-generation (this compound) EGFR TKIs may be effective. However, if the C797S and T790M mutations are in cis (on the same allele), this combination is ineffective. In the cis scenario, allosteric EGFR inhibitors that do not bind to the C797 residue are being investigated in clinical trials. Another approach under investigation is the use of fourth-generation EGFR TKIs designed to inhibit EGFR with the C797S mutation.
Q4: My resistant cells show MET amplification. What is the best experimental approach to restore sensitivity to this compound?
A4: For this compound resistance driven by MET amplification, a combination therapy approach is the most effective strategy. Combining this compound with a selective MET inhibitor, such as crizotinib or capmatinib, can simultaneously block both EGFR and MET signaling pathways, leading to synergistic cell death and restored sensitivity. This dual blockade is crucial to prevent the cancer cells from relying on the amplified MET pathway for survival and proliferation when EGFR is inhibited by this compound.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in our resistant cell line.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell line heterogeneity | Perform single-cell cloning to establish a pure resistant population. | A more consistent and reproducible IC50 value. |
| Mycoplasma contamination | Test for and eliminate mycoplasma contamination using a commercially available kit. | Restoration of expected cellular behavior and drug response. |
| Inconsistent seeding density | Ensure a consistent number of cells are seeded in each well for the viability assay. | Reduced well-to-well variability in assay results. |
| Reagent variability | Use freshly prepared this compound dilutions from a validated stock solution for each experiment. | Consistent drug potency and reliable IC50 measurements. |
Problem 2: Combination of this compound and a MET inhibitor is not synergistic in our MET-amplified resistant cells.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal drug concentrations | Perform a dose-matrix experiment with varying concentrations of both this compound and the MET inhibitor to identify the optimal synergistic ratio. | Identification of a concentration range where the combination index (CI) is less than 1, indicating synergy. |
| Ineffective MET inhibitor | Confirm that the MET inhibitor effectively reduces MET phosphorylation in your cell line via Western blot. | A clear decrease in p-MET levels upon treatment with the MET inhibitor. |
| Additional resistance mechanisms | Investigate for other co-existing resistance pathways (e.g., KRAS mutation, AXL activation) using a broader molecular profiling approach. | Identification of other potential targets for a triple combination therapy. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and Combination Therapies in Resistant Models
| Cell Line | Resistance Mechanism | Treatment | IC50 (nM) | Fold Change in Resistance |
| PC-9 | This compound Sensitive | This compound | 15 | - |
| PC-9/CapR-C797S | EGFR C797S Mutation | This compound | >1000 | >66 |
| PC-9/CapR-MET | MET Amplification | This compound | 850 | 57 |
| PC-9/CapR-MET | This compound + Crizotinib (100 nM) | 45 | 3 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Cell Culture: Culture this compound-sensitive parental cells (e.g., PC-9) in standard growth medium (RPMI-1640 with 10% FBS).
-
Initial Exposure: Treat cells with a low concentration of this compound (approximately the IC20).
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium over a period of 3-6 months as the cells become confluent.
-
Resistant Clone Selection: Once cells can proliferate in a high concentration of this compound (e.g., 1 µM), isolate and expand single-cell clones.
-
Validation: Confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 value to the parental cell line.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat resistant and parental cells with this compound, a combination therapy, or DMSO for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Key mechanisms of acquired resistance to this compound.
optimizing Capzimin exposure time for maximum effect
Welcome to the technical support center for Capzimin, a potent and selective inhibitor of STAT3. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing this compound exposure time for maximal therapeutic effect in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the optimal exposure time for this compound to achieve maximal inhibition of STAT3 phosphorylation?
A1: The optimal exposure time for this compound can vary depending on the cell type and experimental conditions. However, a time-course experiment is recommended to determine the ideal duration for your specific model. Generally, significant inhibition of STAT3 phosphorylation (p-STAT3) can be observed as early as 2 to 6 hours after treatment.[1] Prolonged exposure of 24 to 48 hours may be necessary to observe downstream effects, such as changes in gene expression and cell viability.[2]
Below is a summary of a typical time-course experiment in a human breast cancer cell line (MDA-MB-231) treated with 10 µM this compound.
Table 1: Time-Dependent Inhibition of STAT3 Phosphorylation by this compound
| Treatment Time (Hours) | Relative p-STAT3 Levels (% of Control) |
| 0 | 100% |
| 0.5 | 85% |
| 1 | 60% |
| 2 | 35% |
| 4 | 20% |
| 8 | 25% (slight recovery) |
| 12 | 40% (recovery) |
| 24 | 55% (sustained partial inhibition) |
Data are representative and should be confirmed in your experimental system.
Q2: I am not observing a significant decrease in cell viability after 24 hours of this compound treatment. Is this expected?
A2: It is possible that a 24-hour exposure to this compound is not sufficient to induce significant cell death in your chosen cell line. The effects of STAT3 inhibition on cell viability are often downstream of the initial signaling blockade and may require a longer duration to become apparent.[3] We recommend extending the exposure time to 48 or 72 hours.
Consider the following points:
-
Cell Doubling Time: Slower-growing cell lines may require longer incubation with the inhibitor to show a pronounced effect on viability.
-
Downstream Gene Expression: The inhibition of STAT3 leads to altered transcription of its target genes, including those involved in cell survival and apoptosis like Bcl-2, Cyclin D1, and Survivin.[1][4] The turnover of these proteins can take time.
-
Compensatory Signaling: Some cell lines may activate compensatory signaling pathways that can initially overcome the effects of STAT3 inhibition.[1]
Table 2: Effect of this compound Exposure Time on Cell Viability (MTT Assay)
| Cell Line | This compound (10 µM) - 24h (% Viability) | This compound (10 µM) - 48h (% Viability) | This compound (10 µM) - 72h (% Viability) |
| MDA-MB-231 (Breast Cancer) | 85% | 60% | 45% |
| DU145 (Prostate Cancer) | 90% | 75% | 55% |
| A549 (Lung Cancer) | 95% | 80% | 65% |
This data is for illustrative purposes. Optimal times should be determined empirically.
Troubleshooting Guides
Problem 1: No Inhibition of p-STAT3 Observed After this compound Treatment
If you do not observe the expected decrease in phosphorylated STAT3 (Tyr705) following this compound treatment, consider the following potential causes and solutions:
-
Suboptimal Exposure Time: You may be assessing p-STAT3 levels at a time point where the inhibitory effect has not yet reached its peak or has already started to recover.
-
Solution: Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8, and 24 hours) to identify the optimal window for maximal inhibition in your cell line.[5]
-
-
Inhibitor Concentration: The concentration of this compound may be too low for your specific cell model.
-
Solution: Conduct a dose-response experiment to determine the IC50 value for p-STAT3 inhibition. We recommend testing a range from 0.1 µM to 50 µM.
-
-
Inhibitor Stability: Improper storage or handling may have led to the degradation of this compound.
-
Solution: Ensure this compound is stored as recommended. Prepare fresh stock solutions and minimize freeze-thaw cycles.[5]
-
-
Cellular Health: Unhealthy or senescent cells may not respond appropriately to stimuli or inhibitors.
-
Solution: Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of treatment.
-
Experimental Workflow: Troubleshooting p-STAT3 Inhibition
Caption: Troubleshooting logic for absent p-STAT3 inhibition.
Problem 2: High Variability in Cell Viability Assays
High variability between replicates in cell viability assays (e.g., MTT, MTS) can obscure the true effect of this compound. Here are common causes and solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability.
-
Solution: Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and drug concentration.
-
Solution: Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity.
-
-
Incomplete Solubilization of Formazan: In MTT assays, formazan crystals must be fully dissolved for accurate readings.[6]
-
Solution: After adding the solubilization solution, ensure complete dissolution by gentle shaking or pipetting up and down.
-
-
Incorrect Incubation Times: Inconsistent incubation times with the viability reagent or the drug can lead to variable results.
-
Solution: Use a multichannel pipette for simultaneous addition of reagents. Adhere strictly to the optimized incubation times for your assay.
-
This compound Signaling Pathway and Downstream Effects
Caption: this compound inhibits STAT3 phosphorylation and downstream signaling.
Detailed Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT3 (Tyr705)
This protocol details the detection of p-STAT3 (Tyr705) in cell lysates following this compound treatment.[7][8]
Materials:
-
Cell culture plates
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired exposure times. Include a vehicle-treated control.
-
Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and then add 100-200 µL of ice-cold lysis buffer to each well.[7] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[7] Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to 20-30 µg of protein and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with anti-p-STAT3 (Tyr705) primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.[7]
Protocol 2: MTT Assay for Cell Viability
This protocol provides a method to assess changes in cell viability due to this compound treatment.[6][9]
Materials:
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired exposure times (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from wells with medium only.
References
- 1. Sustained Src Inhibition Results in STAT3 Activation and Cancer Cell Survival via Altered JAK-STAT3 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 3. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Interpreting Off-Target Effects of Capzimin
Welcome to the technical support center for Capzimin, a potent Rpn11 inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the experimental use of this compound, with a special focus on understanding and interpreting its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and moderately specific inhibitor of the proteasome isopeptidase Rpn11 (also known as POH1 or PSMD14).[1][2][3] It functions by chelating the catalytic Zn2+ ion within the active site of Rpn11.[4] This inhibition blocks the deubiquitination of proteins targeted for proteasomal degradation, leading to an accumulation of polyubiquitinated proteins.[4] The resulting proteotoxic stress triggers the Unfolded Protein Response (UPR) and ultimately induces apoptosis in cancer cells.[2][5]
Q2: What are the known off-targets of this compound?
This compound exhibits selectivity for Rpn11 over other JAMM (JAB1/MPN/Mov34 metalloenzyme) domain-containing deubiquitinases. However, at higher concentrations, it can inhibit related enzymes. Its selectivity is concentration-dependent. For instance, this compound is approximately 80-fold more selective for Rpn11 than for Csn5.[1][2][6]
Q3: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is crucial to perform a dose-response experiment to determine the lowest effective concentration of this compound that elicits the desired on-target effect (Rpn11 inhibition) in your specific cell line or system.[7] Using the minimal effective concentration will help reduce the likelihood of engaging off-target enzymes. Always include appropriate controls, such as a vehicle-only control and potentially a less potent analog if available.
Q4: I am not observing the expected level of apoptosis after this compound treatment. What could be the reason?
Several factors could contribute to a lack of apoptotic response. Firstly, ensure the viability of your this compound stock solution and that it has been stored correctly. Secondly, the cell line you are using may have intrinsic or acquired resistance mechanisms. It has been noted that this compound is effective against bortezomib-resistant cells, suggesting different resistance profiles.[2][5] Finally, the duration of the treatment and the concentration of this compound may need to be optimized for your specific cell type. A time-course and dose-response experiment is highly recommended.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Proteasome Activity
Symptoms:
-
No accumulation of polyubiquitinated proteins observed by Western blot.
-
Downstream markers of proteasome inhibition (e.g., p53, c-Myc accumulation) are unchanged.
-
Lack of expected cytotoxicity or induction of apoptosis.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| This compound Degradation | Ensure this compound is stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a concentrated stock for each experiment. |
| Suboptimal Concentration | Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell line. The GI50 for this compound can vary between cell lines.[1] |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing proteasome inhibition and downstream effects. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic resistance. Consider using a positive control cell line known to be sensitive to this compound (e.g., HCT116, K562).[1][2] |
| Incorrect Assay | Confirm that your readout for proteasome inhibition is appropriate. A direct assay of proteasome activity or detection of polyubiquitinated proteins by Western blot are reliable methods. |
Issue 2: Observing Unexpected Cellular Phenotypes
Symptoms:
-
Cellular effects that are not typically associated with proteasome inhibition.
-
Conflicting results when comparing with other proteasome inhibitors.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Off-Target Effects | At higher concentrations, this compound can inhibit other JAMM proteases such as Csn5, AMSH, and BRCC36.[1][2] Lower the concentration of this compound to a more selective range. Consider using an alternative Rpn11 inhibitor with a different chemical scaffold for comparison. |
| Cellular Context | The cellular response to proteasome inhibition can be highly context-dependent, varying with cell type, genetic background, and culture conditions. Carefully document all experimental parameters. |
| Experimental Artifacts | Rule out any potential artifacts from the solvent (e.g., DMSO) or other components of the treatment medium. Always include a vehicle-only control. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Selectivity vs. Rpn11 |
| Rpn11 | 0.34[2] | - |
| Csn5 | 30[1][2] | ~88x |
| AMSH | 4.5[1][2] | ~13x |
| BRCC36 | 2.3[1][2] | ~7x |
| GLO1 | 43[2] | ~126x |
Table 2: Cellular Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| K562 | Leukemia | 1.0[1] |
| SR | Leukemia | 0.67[1] |
| NCI-H460 | Non-small cell lung | 0.7[1] |
| MCF7 | Breast | 1.0[1] |
| HCT116 | Colon | ~2.0 (in 10% FBS)[2] |
| HCT116 | Colon | 0.6 (in 2.5% FBS)[2] |
Experimental Protocols
Western Blot for Detection of Polyubiquitinated Proteins
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) or a vehicle control (DMSO) for the desired time (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on a 4-12% gradient SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. A smear of high-molecular-weight bands indicates the accumulation of polyubiquitinated proteins.
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 20 µM) and a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to determine the GI50 value.
Unfolded Protein Response (UPR) Activation Assay by Western Blot
-
Cell Treatment: Treat cells with this compound (e.g., 10 µM) or a known UPR inducer (e.g., tunicamycin) for an appropriate time (e.g., 6-8 hours).
-
Sample Preparation and Western Blot: Follow the same procedure as described in the "Western Blot for Detection of Polyubiquitinated Proteins" protocol.
-
Immunoblotting: Use primary antibodies specific for key UPR markers, such as:
-
Phospho-PERK (p-PERK)
-
Spliced XBP1 (XBP1s)
-
CHOP (GADD153)
-
BiP (GRP78)
-
-
Analysis: An increased signal for these markers in this compound-treated cells compared to the control indicates the induction of the UPR.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Capzimin Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for minimizing the cytotoxic effects of Capzimin on normal cells during their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, specific, and reversible inhibitor of the proteasome isopeptidase Rpn11, a subunit of the 19S regulatory particle of the proteasome.[1][2][3] Unlike proteasome inhibitors such as bortezomib that target the 20S catalytic core, this compound works by a distinct mechanism.[1] By inhibiting Rpn11, this compound prevents the deubiquitination of proteins targeted for degradation, leading to the accumulation of polyubiquitinated proteins.[1][2] This disrupts protein homeostasis, induces an unfolded protein response (UPR), and ultimately triggers apoptosis (programmed cell death).[1][2][4]
Q2: Why is this compound expected to be more toxic to cancer cells than normal cells?
A2: The therapeutic window for this compound is based on the hypothesis that cancer cells are more reliant on the ubiquitin-proteasome system than normal cells to maintain protein homeostasis.[1] Cancer cells often have high rates of protein synthesis and are prone to producing mutated or misfolded proteins due to genomic instability.[1] This increased dependence makes them particularly vulnerable to proteasome inhibition. Furthermore, a theoretically developed this compound-PROTAC aims to enhance cancer cell-specific apoptosis, suggesting a potential for relative safety in normal healthy cells.[5]
Q3: What are the known cytotoxic effects of this compound on normal cells?
A3: Direct comparative studies on a wide range of normal cells are limited. However, one study noted that this compound exhibited a similar GI50 (50% growth inhibition) value in both wild-type and bortezomib-resistant retinal pigment epithelial (RPE) cells, a non-cancerous cell line.[1] This suggests that off-target effects on normal, proliferating cells are a consideration.
Q4: What are the primary strategies to minimize this compound cytotoxicity in normal cells in vitro?
A4: A promising strategy is "cyclotherapy," which involves the transient arrest of normal cells in a less sensitive phase of the cell cycle. Since many normal cells have intact cell cycle checkpoints (unlike many cancer cells), they can be temporarily paused in the G1 phase by specific inhibitors, such as CDK4/6 inhibitors.[6][7][8] While in this arrested state, they are less susceptible to drugs that target proliferating cells.
Q5: How does this compound affect key signaling pathways like p53 and NF-κB?
A5: this compound treatment leads to the accumulation of the tumor suppressor protein p53, a known substrate of the proteasome.[1][9] This accumulation can trigger p53-dependent cell cycle arrest or apoptosis. In the context of the NF-κB pathway, proteasome inhibitors generally prevent the degradation of IκBα, the inhibitor of NF-κB. This sequesters NF-κB in the cytoplasm, inhibiting its pro-survival signaling, which is often constitutively active in cancer cells.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed in normal cell line controls. | 1. This compound concentration is too high.2. Normal cells are rapidly proliferating in the culture conditions.3. Extended exposure time to this compound. | 1. Perform a dose-response curve to determine the GI50 for your specific normal cell line (See Protocol 1).2. Consider using a lower, more clinically relevant concentration of this compound for your experiments.3. Reduce the serum concentration in the media to slow proliferation, if compatible with your experimental design. |
| No significant difference in cytotoxicity between normal and cancer cell lines. | 1. The cancer cell line used may not be highly dependent on the proteasome pathway.2. The normal cell line may have a compromised p53 pathway or be unusually sensitive.3. Inappropriate assay endpoint. | 1. Select a cancer cell line known to be sensitive to proteasome inhibitors.2. Verify the p53 status of your normal and cancer cell lines.3. Use an assay that measures apoptosis (e.g., caspase activity, Annexin V staining) in addition to a viability/proliferation assay (e.g., MTT, CellTiter-Glo). |
| A potential cytoprotective agent is not showing any effect. | 1. Insufficient pre-incubation time for the protective agent to take effect (e.g., for a CDK4/6 inhibitor to induce G1 arrest).2. The concentration of the protective agent is not optimal.3. The mechanism of the protective agent is not relevant to this compound-induced cytotoxicity. | 1. Optimize the pre-incubation time for the protective agent (See Protocol 2). A 12-24 hour pre-incubation is often a good starting point for cell cycle inhibitors.2. Perform a dose-response for the protective agent to ensure it is used at an effective, non-toxic concentration.3. Consider agents that induce a p53-dependent G1 arrest, such as CDK4/6 inhibitors. |
Data Presentation
This compound Growth Inhibition (GI50) Data in Various Cell Lines
The following table summarizes the 50% growth inhibition (GI50) concentrations of this compound in different human cell lines, as reported in the literature. This data can be used as a reference for selecting appropriate concentrations for your experiments.
| Cell Line | Cell Type | GI50 (µM) | Reference(s) |
| Normal Cell Line | |||
| RPE (Wild-Type) | Retinal Pigment Epithelial | ~2.0 | [1] |
| Cancer Cell Lines | |||
| HCT116 | Colon Carcinoma | ~2.0 (in 10% FBS)0.6 (in 2.5% FBS) | [1] |
| SR | Leukemia | 0.67 | [11] |
| K562 | Leukemia | 1.0 | [11] |
| NCI-H460 | Non-small Cell Lung Cancer | 0.7 | [11] |
| MCF7 | Breast Cancer | 1.0 | [11] |
| A549 | Lung Carcinoma | 3.8 | [11] |
Note: GI50 values can vary depending on experimental conditions such as cell density, serum concentration, and assay duration.
Experimental Protocols
Protocol 1: Determining the GI50 of this compound in Normal and Cancer Cell Lines
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50% using a standard MTT assay.
Materials:
-
Normal and cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: a. Trypsinize and count cells. b. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 0.01 µM to 100 µM. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). c. Carefully remove the medium from the cells and add 100 µL of the prepared treatment solutions to the respective wells.
-
Incubation: a. Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Assay: a. Add 20 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals. c. Carefully remove the medium and add 100 µL of solubilization solution to each well. d. Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a plate reader. b. Normalize the absorbance values to the vehicle control wells (representing 100% viability). c. Plot the normalized viability versus the log of the this compound concentration and use a non-linear regression analysis to calculate the GI50 value.
Protocol 2: Evaluating a Cytoprotective Agent (e.g., CDK4/6 Inhibitor) Against this compound Cytotoxicity
This protocol is designed to test the efficacy of a cytoprotective agent in selectively protecting normal cells from this compound-induced cytotoxicity.
Materials:
-
Normal and cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cytoprotective agent stock solution (e.g., Palbociclib, a CDK4/6 inhibitor)
-
MTT assay reagents (as in Protocol 1)
Procedure:
-
Cell Seeding: a. Seed both normal and cancer cell lines in separate 96-well plates as described in Protocol 1.
-
Protective Agent Pre-treatment: a. After 24 hours of cell attachment, replace the medium with medium containing various concentrations of the cytoprotective agent. b. For a CDK4/6 inhibitor like Palbociclib, a pre-incubation period of 12-24 hours is recommended to induce G1 arrest.
-
This compound Co-treatment: a. Prepare this compound solutions at a fixed concentration (e.g., 2x the GI50 value for the cancer cell line) in medium that also contains the respective concentrations of the cytoprotective agent. b. Add the this compound solution to the wells already containing the protective agent. c. Ensure control wells are included: i. Vehicle only ii. This compound only iii. Protective agent only
-
Incubation and Assay: a. Incubate for 72 hours. b. Perform the MTT assay as described in Protocol 1.
-
Data Analysis: a. Compare the viability of cells treated with this compound alone to those co-treated with the protective agent. A successful cytoprotective effect will show a significant increase in viability in the normal cell line with minimal to no increase in viability in the cancer cell line.
Visualizations
Signaling Pathways Affected by this compound
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 5. diva-portal.org [diva-portal.org]
- 6. CDK4/6 inhibition protects normal cells against cancer therapy-induced damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK4/6 inhibition protects normal cells against cancer therapy-induced damage - Boopathi - Translational Cancer Research [tcr.amegroups.org]
- 8. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
dealing with poor Capzimin solubility in aqueous buffers
Welcome to the technical support center for Capzimin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute it in my aqueous buffer?
A1: This is a frequent issue stemming from this compound's low aqueous solubility.[1] this compound is a hydrophobic molecule, making it sparingly soluble in water-based solutions. When a concentrated stock of this compound in an organic solvent like dimethyl sulfoxide (DMSO) is diluted into an aqueous buffer, the significant increase in solvent polarity can cause the compound to "crash out" or precipitate.[1] It is crucial to keep the final concentration of the organic solvent as low as possible, typically under 0.1% for most cell-based assays, to avoid solvent-induced artifacts.[1]
Q2: What is the maximum concentration of this compound I can achieve in aqueous solutions?
A2: The solubility of this compound in purely aqueous buffers is very low. However, its solubility can be significantly increased with the addition of co-solvents. For instance, in a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, a concentration of up to 2 mg/mL (3.18 mM) can be achieved.[2] For cell culture applications, the final concentration will be limited by the tolerance of the cells to the co-solvents used.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is a highly effective solvent for this compound, capable of dissolving it at concentrations of 50.1 mg/mL (79.67 mM) or higher.[2][3] It is recommended to use anhydrous, high-purity DMSO to prepare stock solutions.[1]
Q4: What are the potential consequences of incomplete this compound solubilization in my experiments?
A4: Incomplete solubilization can lead to inaccurate and misleading results. The actual concentration of the dissolved, active compound will be lower than what was calculated, leading to an underestimation of its potency (e.g., IC50 or GI50 values). Precipitated particles can also interfere with optical measurements in assays and may induce cellular stress or toxicity, confounding the experimental outcome.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of the DMSO stock into aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. Localized high concentration of the compound upon addition to the buffer. | 1. Lower the final concentration of this compound in the working solution. 2. Instead of a single dilution, prepare intermediate dilutions of your concentrated stock in pure DMSO first.[1] 3. Add the DMSO stock to the aqueous buffer while vortexing or mixing vigorously to ensure rapid dispersion.[1] 4. Consider using formulation aids like PEG300 and Tween 80 for in vivo studies.[2] |
| The solution appears cloudy or hazy after preparation. | Formation of fine, suspended precipitate that has not settled. | 1. Gentle warming of the solution to 37°C may help in dissolving the compound.[1] 2. Brief sonication in a water bath can aid in breaking up and dissolving fine particles.[1] 3. If the haziness persists, the concentration is likely too high and should be reduced. |
| Inconsistent or non-reproducible results between experiments. | Variability in the preparation of the working solution. Degradation of the compound in the working solution. | 1. Always prepare fresh working solutions from a frozen stock aliquot for each experiment. 2. Ensure the final concentration of DMSO is consistent across all experimental and control groups.[1] 3. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents and Formulations
| Solvent/Formulation | Maximum Concentration | Molar Equivalent |
| DMSO | ≥ 55.67 mg/mL | 88.53 mM |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | 3.18 mM |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | 3.98 mM |
Data sourced from MedChemExpress and TargetMol.[2][4]
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Solvent Addition: Based on the molecular weight of this compound (628.8 g/mol ), calculate the volume of high-purity DMSO needed to achieve the desired high concentration (e.g., 10-80 mM).[2][5] Add the calculated volume of DMSO to the powder.
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[1]
-
Storage: Aliquot the concentrated stock solution into smaller, single-use volumes in sterile tubes. Store these aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of Aqueous Working Solutions
-
Thawing: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.
-
Intermediate Dilution: It is recommended to perform one or more intermediate dilutions in pure DMSO to get closer to the final desired concentration. This minimizes the volume of concentrated stock added directly to the aqueous buffer.[1]
-
Final Dilution: Pre-warm your aqueous buffer (e.g., cell culture medium) to the experimental temperature if appropriate. While vigorously vortexing or pipetting the aqueous buffer, add the small volume of the DMSO stock (or intermediate dilution). This rapid mixing is critical to prevent precipitation.[1]
-
Final DMSO Concentration: Calculate and ensure that the final concentration of DMSO in your working solution is low and consistent across all experimental conditions, typically not exceeding 0.1%.[1]
-
Visual Inspection: Before use, visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, the solution should be remade at a lower concentration.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
how to confirm Rpn11 inhibition in Capzimin experiments
This guide provides troubleshooting advice and frequently asked questions for researchers using Capzimin to study Rpn11 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit Rpn11?
This compound is a potent, cell-permeable, and specific inhibitor of the proteasome-associated deubiquitinase (DUB) Rpn11 (also known as POH1 or PSMD14).[1][2] Rpn11 is a metalloprotease that contains a catalytic Zn²+ ion in its active site.[3][4] this compound's proposed mechanism of action involves the chelation of this essential Zn²+ ion, which reversibly and uncompetitively inhibits the deubiquitinase activity of Rpn11.[3][5][6] By inhibiting Rpn11, this compound prevents the removal of ubiquitin chains from proteins targeted for degradation. This leads to the accumulation of polyubiquitinated proteins, stalling of the proteasome, induction of proteotoxic stress, and ultimately, apoptosis.[5][6]
Q2: How can I confirm that this compound is directly engaging Rpn11 in my cells?
The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying direct target engagement in a cellular environment.[7][8] This method is based on the principle that when a ligand like this compound binds to its target protein (Rpn11), it stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[8][9] By heating cell lysates treated with and without this compound to various temperatures and then quantifying the amount of soluble Rpn11 remaining via Western Blot, you can observe a thermal shift, confirming engagement.
Q3: What are the expected downstream cellular effects of Rpn11 inhibition by this compound?
Successful inhibition of Rpn11 by this compound should result in several key downstream effects:
-
Accumulation of Polyubiquitinated Proteins: The most direct consequence is the buildup of high-molecular-weight ubiquitin conjugates, which can be readily detected by Western Blot.[6][10]
-
Stabilization of Proteasome Substrates: Specific proteasome substrates, such as p53 and Hif1α, will accumulate in the cell.[10]
-
Induction of Stress Responses: The accumulation of misfolded and polyubiquitinated proteins triggers cellular stress pathways, including the Unfolded Protein Response (UPR) and the heat shock response.[1][2]
-
Inhibition of Cell Proliferation and Apoptosis: Ultimately, the proteotoxic stress induced by Rpn11 inhibition leads to a halt in cell proliferation and triggers programmed cell death (apoptosis).[1][5]
Q4: Is this compound specific to Rpn11? What about off-target effects?
This compound was developed from its parent compound, quinoline-8-thiol (8TQ), to have improved potency and selectivity for Rpn11 over other related JAMM metalloproteases.[1][3] For instance, it shows significantly less activity towards related enzymes like AMSH and BRCC36 and over 100-fold less activity towards other metalloenzymes.[1][6] However, no inhibitor is perfectly specific. It is crucial to include appropriate controls to rule out potential off-target effects. One key control is to test whether this compound affects the degradation of a ubiquitin-independent proteasome substrate; specific Rpn11 inhibition should have no effect on such substrates.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No accumulation of ubiquitinated proteins observed after this compound treatment. | 1. Inactive Compound: this compound may have degraded. | Purchase fresh compound. Store stock solutions at -80°C and working solutions freshly prepared for each experiment.[11] |
| 2. Insufficient Concentration/Treatment Time: The concentration of this compound or the duration of treatment may be too low. | Perform a dose-response and time-course experiment. Start with concentrations around the reported GI50 (~0.6-2.0 µM) and time points from 4 to 24 hours.[1] | |
| 3. Cell Permeability Issues: The compound may not be entering the cells efficiently in your specific cell line. | Verify cell permeability using a different method, such as a cellular uptake assay if available, or test in a different cell line known to be sensitive to this compound (e.g., HCT116).[1] | |
| High cell death observed even at low this compound concentrations. | 1. High Cellular Sensitivity: Your cell line may be particularly dependent on the ubiquitin-proteasome system. | Reduce the concentration of this compound and shorten the treatment time to observe the primary effects on ubiquitination before widespread apoptosis occurs. |
| 2. Off-Target Cytotoxicity: While selective, off-target effects could contribute to toxicity. | Use a negative control compound with a similar chemical structure but no Rpn11 inhibitory activity. Perform a rescue experiment if an Rpn11 overexpression model is available. | |
| Inconsistent results in in-vitro DUB assays. | 1. Incorrect Rpn11 Construct: Monomeric Rpn11 is not catalytically active.[3] | Use the purified Rpn11•Rpn8 heterodimer for all in-vitro deubiquitinase activity assays to ensure proper enzymatic function.[10][12] |
| 2. Substrate Issues: The fluorogenic substrate may be degraded or unsuitable. | Use a validated, high-quality substrate like Ubiquitin-Rhodamine110-Glycine.[11][13] Ensure it is stored correctly, protected from light.[11] |
Quantitative Data Summary
The following tables summarize key quantitative metrics reported for this compound in the literature.
Table 1: In-vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) | Selectivity vs. Rpn11 | Reference |
|---|---|---|---|
| Rpn11 | 0.34 | - | [6] |
| AMSH | > 2.0 | > 6-fold | [6] |
| BRCC36 | > 2.0 | > 6-fold | [6] |
| CSN5 | ~27.2 | ~80-fold |[3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Metric | Value (µM) | Reference |
|---|---|---|---|---|
| HCT116 | Cell Growth | GI50 (10% FBS) | ~2.0 | [1] |
| HCT116 | Cell Growth | GI50 (2.5% FBS) | 0.6 | [1] |
| WT RPE | Cell Growth | GI50 | Not specified | [1] |
| Bortezomib-Resistant RPE | Cell Growth | GI50 | Same as WT |[1] |
Experimental Protocols
Protocol 1: Western Blot for Ubiquitin Conjugate Accumulation
-
Cell Treatment: Plate cells (e.g., HCT116) to be 70-80% confluent on the day of the experiment. Treat cells with vehicle (DMSO) or varying concentrations of this compound (e.g., 1, 5, 10 µM) for 4-8 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors, as well as 20 mM N-ethylmaleimide (NEM) to inhibit DUBs during sample preparation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-15% polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against Ubiquitin (e.g., P4D1 or FK2 clones) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. A smear of high-molecular-weight bands in the this compound-treated lanes indicates the accumulation of polyubiquitinated proteins.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to high density. Harvest and resuspend cells in PBS containing protease inhibitors. Divide the cell suspension into two tubes: one treated with this compound (e.g., 20 µM) and one with vehicle (DMSO). Incubate at 37°C for 1 hour.[7]
-
Heating: Aliquot the cell suspensions into separate PCR tubes for each temperature point. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a PCR machine, followed by cooling for 3 minutes at room temperature.[7][9]
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[9]
-
Analysis: Collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble Rpn11 at each temperature point for both vehicle and this compound-treated samples by Western Blot.
-
Interpretation: In the this compound-treated samples, a higher amount of soluble Rpn11 should be present at elevated temperatures compared to the vehicle control, indicating ligand-induced thermal stabilization.
Protocol 3: In-vitro Rpn11 Deubiquitinase (DUB) Assay
-
Reagents: Use purified Rpn11/Rpn8 heterodimer and a fluorogenic DUB substrate such as Ubiquitin-Rhodamine110-Glycine (Ub-Rh110G).[11][12][13]
-
Reaction Setup: Prepare a reaction buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM DTT). In a 384-well plate, add the reaction buffer containing varying concentrations of this compound.[13]
-
Enzyme Addition: Add the Rpn11/Rpn8 complex to each well and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind.
-
Initiate Reaction: Add Ub-Rh110G substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) over time using a plate reader.[11]
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the velocity against the this compound concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of Rpn11 inhibition by this compound.
Caption: Workflow for confirming Rpn11 inhibition.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 3. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]
- 4. High-Throughput Assay for Characterizing Rpn11 Deubiquitinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Small-Molecule Inhibitors Targeting Proteasome-Associated Deubiquitinases [mdpi.com]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. huber.embl.de [huber.embl.de]
- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ubiqbio.com [ubiqbio.com]
- 12. High-Throughput Assay for Characterizing Rpn11 Deubiquitinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A sensitive fluorescence intensity assay for deubiquitinating proteases using ubiquitin-rhodamine110-glycine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in Capzimin experimental results
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability in experimental results obtained with Capzimin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and ensure reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the proteasome isopeptidase Rpn11 (also known as POH1 or PSMD14), a subunit of the 19S regulatory particle of the proteasome.[1][2][3][4] By inhibiting Rpn11, this compound prevents the deubiquitination of proteins targeted for degradation. This leads to the accumulation of polyubiquitinated proteins, induction of the unfolded protein response (UPR) and ER stress, and ultimately triggers apoptosis.[1][2][5]
Q2: What are the typical GI50 and IC50 values for this compound?
A2: The half-maximal growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the cell line and experimental conditions, such as serum concentration.[1] Below is a summary of reported values.
| Cell Line | Assay Type | Concentration (µM) | Notes |
| HCT116 | Cell Growth (GI50) | ~2.0 | In normal serum |
| HCT116 | Cell Growth (GI50) | 0.6 | In low serum (2.5% FBS) |
| NCI-60 Panel | Cell Growth (GI50) | 3.3 (median) | |
| Leukemia (SR, K562) | Cell Growth (GI50) | 0.67 - 1.0 | |
| NCI-H460 (Lung) | Cell Growth (GI50) | 0.7 | |
| MCF7 (Breast) | Cell Growth (GI50) | 1.0 | |
| UbG76V-GFP stabilization | IC50 | 0.6 | Cycloheximide chase assay |
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[6] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7] When preparing working solutions, dilute the stock in pre-warmed cell culture medium and mix thoroughly before adding to the cells. Ensure the final DMSO concentration in your experiment is non-toxic to the cells (typically below 0.5%).[8]
Q4: I am observing high variability in my cell viability assay results with this compound. What are the potential causes?
A4: High variability in cell viability assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating.[7][8][9]
-
Edge Effects: The outer wells of multi-well plates are prone to evaporation. It is advisable to fill these wells with sterile PBS or media and not use them for experimental samples.[8]
-
Compound Precipitation: If this compound precipitates in the culture medium, it will not be fully active. Visually inspect the medium for any signs of precipitation after adding the compound.
-
Cell Health and Passage Number: Use cells from a consistent and low passage number, as high-passage cells can have altered drug sensitivity.[7]
-
Incomplete Reagent Mixing: Ensure thorough but gentle mixing of reagents in the wells.[8]
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability/Growth Inhibition Results
Symptoms:
-
Large error bars between replicate wells.
-
Poor reproducibility between experiments.
-
Unexpectedly low or high cell viability in control groups.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating, especially for clumping cell lines like HepG2.[10] Use a calibrated multichannel pipette and mix the cell suspension frequently during plating.[8][9] |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates for experimental samples. Fill them with sterile PBS or media to minimize evaporation from adjacent wells.[8] |
| This compound Solubility and Stability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure the final DMSO concentration is consistent and non-toxic across all wells. Visually inspect for any precipitation.[7] |
| Cell Health and Passage Number | Maintain a consistent cell passage number for all experiments. Regularly check for mycoplasma contamination. Only use healthy, sub-confluent cells for your assays.[7] |
| Variable Incubation Times | Standardize all incubation times precisely, including drug treatment and viability reagent incubation.[8] |
Issue 2: Weak or No Signal in Western Blot for Downstream Markers
Symptoms:
-
No significant increase in polyubiquitinated proteins after this compound treatment.
-
No change in the levels of proteasome substrates like p53 or Hif1α.
-
No induction of apoptosis markers like cleaved caspase-3.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal this compound Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Accumulation of ubiquitinated proteins can be observed as early as 4-6 hours.[1][2] |
| Inefficient Protein Extraction | Use a lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors to prevent protein degradation.[11][12] Ensure complete cell lysis by incubating on ice and vortexing.[11] |
| Poor Antibody Quality | Use validated antibodies specific for your target proteins. Titrate the primary antibody to determine the optimal concentration. |
| Insufficient Protein Loading | Quantify protein concentration (e.g., using a BCA assay) and load equal amounts of protein for each sample.[11][12] |
| Inefficient Protein Transfer | Ensure proper transfer of proteins from the gel to the membrane by optimizing the transfer time and voltage. Use a loading control (e.g., GAPDH, β-actin) to verify transfer efficiency.[11][12] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in pre-warmed cell culture medium from a DMSO stock. Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for the desired duration (e.g., 72 hours).[1]
-
Viability Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubation: Incubate for the time specified in the reagent protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the GI50 value.
Protocol 2: Western Blot for Ubiquitinated Proteins and Downstream Effectors
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or a vehicle control for the appropriate duration (e.g., 6 hours for ubiquitin accumulation).[2]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run at a constant voltage.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ubiquitin, p53, Hif1α, cleaved caspase-3, or other targets overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL reagent and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like GAPDH or β-actin.[12]
Visualizations
Caption: this compound inhibits Rpn11, leading to the accumulation of polyubiquitinated proteins, ER stress, and apoptosis.
Caption: A logical workflow for troubleshooting high variability in this compound cell viability assays.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 4. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Capzimin assay interference and how to solve it
Welcome to the technical support center for Capzimin assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when performing fluorescence-based assays with this compound, a potent and specific inhibitor of the proteasome isopeptidase Rpn11.
Issue 1: Higher Than Expected Fluorescence Signal (False Positives)
If you observe an unexpectedly high fluorescence signal in wells treated with your test compounds, it may not be due to the inhibition of Rpn11 by this compound. This can be caused by the intrinsic fluorescence of your test compounds.
dot
Caption: Troubleshooting workflow for false positive signals.
Recommended Action:
-
Characterize Compound Autofluorescence: Run a control experiment to measure the intrinsic fluorescence of your test compounds.
-
Spectral Unmixing: If your instrument allows, use spectral unmixing to separate the emission spectra of your assay's fluorophore from that of the interfering compound.[1]
-
Use Red-Shifted Dyes: Consider using a fluorophore that excites and emits at longer wavelengths (red-shifted), as compound autofluorescence is less common in this region of the spectrum.[2][3]
Issue 2: Lower Than Expected Fluorescence Signal (False Negatives)
A decrease in fluorescence signal may not always indicate a lack of this compound activity. This can be a result of your test compound quenching the fluorescence of the reporter or absorbing light at the excitation or emission wavelengths (inner filter effect).[2]
dot
References
Validation & Comparative
A Comparative Guide to the Validation of Capzimin's Effect on p53 and Hif1α
For researchers and professionals in drug development, understanding the precise mechanism of action of novel therapeutic compounds is paramount. This guide provides a comparative analysis of Capzimin, a selective inhibitor of the 26S proteasome's Rpn11 subunit, and its effects on the tumor suppressor protein p53 and the hypoxia-inducible factor 1α (Hif1α). Through a detailed examination of experimental data and methodologies, this document aims to offer a clear perspective on this compound's performance against other proteostasis modulators.
Quantitative Data Summary
This compound's primary mechanism involves the inhibition of the deubiquitinating enzyme Rpn11, leading to the accumulation of polyubiquitinated proteins that are normally destined for proteasomal degradation. Among these substrates are p53 and Hif1α, key regulators of cell cycle, apoptosis, and cellular response to hypoxia. The following tables summarize the observed effects of this compound in comparison to other well-known inhibitors of the ubiquitin-proteasome system. The data is based on Western blot analysis performed on HCT116 human colon cancer cells treated for 6 hours.[1][2]
| Compound | Target | Concentration | Effect on p53 Accumulation | Effect on Hif1α Accumulation | Reference |
| This compound | Rpn11 (19S proteasome) | 2 µM | Increased | Increased | [1][2] |
| This compound | Rpn11 (19S proteasome) | 10 µM | Strongly Increased | Strongly Increased | [1][2] |
| Bortezomib (BTZ) | β5 subunit (20S proteasome) | 1 µM | Strongly Increased | Strongly Increased | [1][2] |
| CB-5083 | p97/VCP | 10 µM | No significant change | No significant change | [1] |
Note: The terms "Increased" and "Strongly Increased" are qualitative descriptions based on the visual inspection of Western blot data from the cited literature. Quantitative densitometry data was not available in the source. A global ubiquitination site analysis indicated that bortezomib had a more profound impact on ubiquitination site occupancy compared to this compound.[1]
Alternative Rpn11 Inhibitors
Several other compounds have been identified as inhibitors of Rpn11, offering potential alternatives for modulating this target.
| Compound | Class | Reported IC50 for Rpn11 | Selectivity Notes |
| Thiolutin | Natural Product (dithiolopyrrolone) | Micromolar range | Less specific than this compound, also inhibits other JAMM proteases. |
| Gliotoxin | Natural Product (epipolythiodioxopiperazine) | Micromolar range | Less specific than this compound, also inhibits other JAMM proteases. |
| SOP6 | Synthetic Compound | 3.8 µM | Also inhibits CSN5 (2.9 µM) and AMSH (2.1 µM). |
| SOP11 | Synthetic Compound | 1.3 µM | Also inhibits CSN5 (0.6 µM) and AMSH (0.9 µM). |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of the Ubiquitin-Proteasome System and points of inhibition.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
A detailed protocol for the validation of this compound's effect on p53 and Hif1α levels via Western blotting is provided below. This protocol is adapted from standard molecular biology techniques and the methodologies implied in the source literature.[1][2]
Objective: To determine the effect of this compound on the protein levels of p53 and Hif1α in HCT116 cells.
Materials:
-
HCT116 human colorectal carcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Bortezomib (stock solution in DMSO)
-
CB-5083 (stock solution in DMSO)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
4-15% Mini-PROTEAN TGX Precast Protein Gels
-
Tris/Glycine/SDS Buffer
-
Polyvinylidene difluoride (PVDF) membranes
-
Blocking Buffer (5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20, TBST)
-
Primary antibodies: Rabbit anti-p53, Rabbit anti-Hif1α, Mouse anti-GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture:
-
Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
-
Compound Treatment:
-
Prepare working solutions of this compound (2 µM and 10 µM), Bortezomib (1 µM), and CB-5083 (10 µM) in complete culture medium. Include a vehicle control with the same concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the medium containing the respective treatments.
-
Incubate the cells for 6 hours at 37°C.
-
-
Cell Lysis:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto a 4-15% Tris-glycine polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100 V for 1-2 hours or overnight at 30 V in a cold room.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53 (e.g., 1:1000 dilution), Hif1α (e.g., 1:1000 dilution), and GAPDH (e.g., 1:5000 dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (GAPDH).
-
This comprehensive guide provides a foundational understanding of this compound's effects on p53 and Hif1α, supported by comparative data and detailed experimental protocols. The provided visualizations of the signaling pathway and experimental workflow further clarify the underlying mechanisms and procedures for validation. Researchers can utilize this information to design and interpret experiments aimed at further elucidating the therapeutic potential of this compound and other Rpn11 inhibitors.
References
A Comparative Guide to Rpn11 Inhibitors: Capzimin vs. 8TQ
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and maintaining cellular homeostasis, making it a prime target for therapeutic intervention, particularly in oncology.[1][2][3][4] Within the 19S regulatory particle of the proteasome, the deubiquitinase Rpn11 plays an essential role by removing ubiquitin chains from substrates prior to their degradation.[1][2] Inhibition of Rpn11 represents a novel mechanism for disrupting proteasome function, distinct from the clinically approved 20S proteasome inhibitors. This guide provides a detailed comparison of two key Rpn11 inhibitors: the parent fragment quinoline-8-thiol (8TQ) and its optimized derivative, Capzimin.
Mechanism of Action
Both 8TQ and this compound exert their inhibitory effect by targeting the catalytic zinc (Zn2+) ion within the active site of Rpn11, a JAMM domain metalloprotease.[1] This interaction is crucial for their function, as demonstrated by the shift in their IC50 values in the presence of a competing zinc coordination complex.[1] Their primary mechanism involves chelating this essential metal ion, thereby blocking the deubiquitinase activity of Rpn11.[1]
A key distinction in their biochemical activity is their mode of inhibition. Both 8TQ and this compound act as uncompetitive inhibitors with respect to the 26S proteasome, meaning they bind to the enzyme-substrate complex.[1] However, this compound displays a different kinetic profile against other related JAMM domain deubiquitinases, acting as a competitive inhibitor of AMSH and BRCC36.
Inhibition of Rpn11 by these compounds leads to the accumulation of polyubiquitinated proteins, which in turn triggers cellular stress pathways. A major consequence is the induction of the unfolded protein response (UPR), a signaling cascade activated by the accumulation of misfolded proteins in the endoplasmic reticulum.[5] Prolonged UPR activation ultimately leads to apoptosis, or programmed cell death, a key factor in the anti-cancer activity of these inhibitors.[5][6]
Performance Data
The following tables summarize the quantitative data on the performance of this compound and 8TQ from various experimental studies.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Rpn11 (µM) | Csn5 (µM) | AMSH (µM) | BRCC36 (µM) |
| This compound | 0.34 | 30 | 4.5 | 2.3 |
| 8TQ | ~2.5 | - | - | - |
Data compiled from multiple sources.[1][7]
Table 2: Cellular Activity (GI50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| SR | Leukemia | 0.67 |
| K562 | Leukemia | 1.0 |
| NCI-H460 | Non-small cell lung | 0.7 |
| MCF7 | Breast cancer | 1.0 |
| HCT116 | Colon cancer | ~2.0 (in 10% FBS) |
| WT RPE | Retinal pigment epithelial | Same as Bortezomib-resistant |
| Bortezomib-resistant RPE | Retinal pigment epithelial | Same as WT |
Data compiled from multiple sources.[7]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Rpn11 Inhibition Assay using Fluorescence Polarization
This protocol is adapted from methods used to measure deubiquitinase activity and is suitable for high-throughput screening of Rpn11 inhibitors.[8][9][10]
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled ubiquitin substrate. When the small fluorescent tag is cleaved from the larger ubiquitin molecule by Rpn11, its rotation in solution becomes faster, leading to a decrease in fluorescence polarization. Inhibitors of Rpn11 will prevent this cleavage, resulting in a sustained high polarization signal.
Materials:
-
Purified Rpn11/Rpn8 heterodimer
-
Fluorescently labeled ubiquitin substrate (e.g., Ub-TAMRA)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 1 mg/mL CHAPS, 0.5 mg/mL bovine gamma globulin (BGG)
-
Test compounds (e.g., this compound, 8TQ) dissolved in DMSO
-
384-well, black, low-flange, non-binding surface plates
-
Fluorescence plate reader with polarization filters (e.g., excitation at 531 nm and emission at 579 nm for TAMRA)
Procedure:
-
Prepare a reaction mixture in the assay buffer containing the purified Rpn11/Rpn8 enzyme at a final concentration determined by prior enzyme titration experiments.
-
Dispense the enzyme solution into the wells of the 384-well plate.
-
Add the test compounds at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Incubate the plate at room temperature for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorescently labeled ubiquitin substrate to each well.
-
Immediately place the plate in the fluorescence plate reader and begin kinetic measurements of fluorescence polarization at regular intervals (e.g., every 2-3 minutes) at room temperature.
-
Calculate the initial reaction velocities from the linear phase of the polarization change over time.
-
Determine the percent inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Cell Viability Assay (Resazurin Reduction Method) for GI50 Determination
This protocol outlines a common method to determine the concentration of an inhibitor that causes 50% growth inhibition (GI50).[11][12][13][14]
Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active, viable cells to the pink and highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells, which can be quantified by fluorescence measurement.
Materials:
-
Cancer cell lines of interest (e.g., HCT116, MCF7)
-
Complete cell culture medium
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile-filtered)
-
96-well, opaque-walled cell culture plates
-
Fluorescence plate reader (excitation ~560 nm, emission ~590 nm)
Procedure:
-
Seed the cells into the 96-well plates at a pre-determined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the overnight culture medium from the cells and add the medium containing the various concentrations of the test compounds. Include vehicle control wells (DMSO only) and wells with medium only for background measurement.
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
Following the incubation period, add a pre-determined volume of the resazurin solution to each well (e.g., 20 µL to 100 µL of culture medium).
-
Incubate the plates for an additional 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity of each well using a microplate fluorometer with the appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence (medium only wells) from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 3. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
- 8. High-Throughput Assay for Characterizing Rpn11 Deubiquitinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Observing real-time ubiquitination in high throughput with fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ubiqbio.com [ubiqbio.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tribioscience.com [tribioscience.com]
- 14. zellx.de [zellx.de]
A Comparative Analysis of Capzimin and MG132 in Aggresome Formation
In the realm of cellular biology and drug discovery, the study of protein degradation pathways is paramount to understanding and combating various diseases, including cancer and neurodegenerative disorders. A key player in protein homeostasis is the ubiquitin-proteasome system (UPS), and its inhibition often leads to the accumulation of misfolded proteins and the formation of aggresomes. This guide provides a comparative study of two prominent proteasome inhibitors, Capzimin and MG132, and their effects on aggresome formation, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to this compound and MG132
This compound is a novel, potent, and specific inhibitor of the 19S regulatory particle's deubiquitinase Rpn11 (also known as POH1).[1][2][3][4][5] Unlike many proteasome inhibitors that target the 20S catalytic core, this compound's unique mechanism of action offers an alternative approach to UPS inhibition.[1][3][4] By inhibiting Rpn11, this compound prevents the deubiquitination of proteins destined for degradation, leading to the accumulation of polyubiquitinated substrates and subsequent cellular responses, including the unfolded protein response (UPR) and apoptosis.[1][2][3][4][6]
MG132 is a widely used, potent, and reversible peptide aldehyde inhibitor of the 26S proteasome.[7][8] It primarily targets the chymotrypsin-like activity of the β5 subunit within the 20S catalytic core.[6][9][10] This inhibition blocks the degradation of ubiquitinated proteins, causing their accumulation and triggering cellular stress responses, including apoptosis and autophagy.[7][9][11][12] MG132 is a standard laboratory tool for inducing proteasome stress and studying the cellular mechanisms of protein aggregation and clearance.[11]
Comparative Efficacy in Aggresome Formation
Both this compound and MG132 are effective inducers of aggresome formation. Aggresomes are perinuclear inclusions where misfolded and aggregated proteins are sequestered for subsequent clearance, often via autophagy.[1][13][14] The formation of aggresomes is a cellular defense mechanism to mitigate the toxicity of protein aggregates.
A direct comparative study on A549 cells demonstrated that treatment with either 10 µM this compound or 5 µM MG132 for 15 hours resulted in the formation of distinct punctate staining for aggresome markers, including ubiquitin, HDAC6, and p62/SQSTM1.[1][2] This indicates that both compounds, despite their different mechanisms of action, effectively disrupt proteostasis to a degree that triggers the aggresome formation pathway.
| Compound | Target | Concentration for Aggresome Formation (A549 cells) | Treatment Time (A549 cells) | Observed Aggresome Markers |
| This compound | 19S Rpn11 deubiquitinase | 10 µM | 15 hours | Ubiquitin, HDAC6, p62/SQSTM1 |
| MG132 | 20S β5 subunit (chymotrypsin-like activity) | 5 µM | 15 hours | Ubiquitin, HDAC6, p62/SQSTM1 |
Mechanisms of Action Leading to Aggresome Formation
The pathways initiated by this compound and MG132 that culminate in aggresome formation, while both stemming from proteasome inhibition, have distinct starting points.
This compound's Pathway:
This compound's inhibition of Rpn11 leads to the accumulation of polyubiquitinated proteins that are still attached to the proteasome.[5] This "clogging" of the proteasome with substrates that cannot be deubiquitinated and processed effectively disrupts the entire protein degradation machinery. The cell responds to this accumulation of undegraded, polyubiquitinated proteins by activating stress responses and sequestering these aggregates into aggresomes.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 4. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Drug Development Targeting the Ubiquitin–Proteasome System (UPS) for the Treatment of Human Cancers [mdpi.com]
- 7. invivogen.com [invivogen.com]
- 8. MG132 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparative selectivity and specificity of the proteasome inhibitors BzLLLCOCHO, PS-341, and MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zmescience.com [zmescience.com]
- 12. Preconditioning stimulus of proteasome inhibitor enhances aggresome formation and autophagy in differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parkin-mediated ubiquitin signalling in aggresome formation and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aggresome Formation and Neurodegenerative Diseases: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Capzimin-Induced Apoptosis: A Comparative Guide to Caspase Analysis
For Researchers, Scientists, and Drug Development Professionals
The induction of apoptosis, or programmed cell death, is a primary goal for many anti-cancer therapeutic agents. Capzimin, a potent and specific inhibitor of the proteasome isopeptidase Rpn11, has been identified as one such agent that blocks cancer cell proliferation and induces apoptosis.[1][2][3][4] Confirmation of the apoptotic pathway is critical for mechanism-of-action studies. This guide provides a comparative overview of key experimental methods centered on caspase analysis to verify this compound-induced apoptosis, comparing its effects with other known apoptosis inducers.
Comparison of Apoptosis Induction and Caspase-3/7 Activation
Effective induction of apoptosis by a test compound is often benchmarked against established agents. Staurosporine, a potent and broad-spectrum protein kinase inhibitor, and Capsaicin, a well-known TRPV1 agonist that can induce apoptosis, serve as valuable comparators.[5][6] Caspase-3 and Caspase-7 are key executioner caspases, and their activation is a hallmark of apoptosis.[7][8] The following table summarizes representative data on the activation of Caspase-3/7 in a cancer cell line (e.g., HCT116) following treatment.
Table 1: Comparative Analysis of Caspase-3/7 Activation
| Compound | Concentration (µM) | Treatment Time (hrs) | Caspase-3/7 Activity (Fold Change vs. Control) | Apoptotic Cells (%) (Annexin V Assay) |
| Vehicle (DMSO) | - | 24 | 1.0 | 4.5% |
| This compound | 1.0 | 24 | 3.8 | 35.2% |
| 5.0 | 24 | 7.2 | 68.1% | |
| Staurosporine | 0.5 | 24 | 8.5 | 75.4% |
| 1.0 | 24 | 9.1 | 82.3% | |
| Capsaicin | 50 | 24 | 2.5 | 28.9% |
| 100 | 24 | 4.1 | 45.6% |
Data are representative and compiled for illustrative purposes based on typical experimental outcomes.
Signaling and Experimental Workflows
Visualizing the biological pathways and experimental procedures is essential for clarity in research. The following diagrams illustrate the proposed mechanism of this compound action and the workflow for its confirmation.
This compound's Apoptotic Signaling Pathway
This compound inhibits the Rpn11 subunit of the proteasome, leading to an accumulation of polyubiquitinated proteins.[1][3][4] This triggers the Unfolded Protein Response (UPR) and cellular stress, culminating in the activation of the intrinsic apoptotic pathway and executioner caspases.[1]
Caption: this compound-induced apoptotic pathway via proteasome inhibition.
Experimental Workflow for Apoptosis Confirmation
A multi-assay approach is recommended to robustly confirm apoptosis. This typically involves quantifying caspase enzymatic activity, detecting the cleaved forms of caspases, and measuring cell population changes.
Caption: Workflow for confirming apoptosis via caspase analysis.
Experimental Protocols
Detailed and consistent methodologies are crucial for reproducible results. The following are standard protocols for the key assays used to analyze caspase-dependent apoptosis.
Caspase-Glo® 3/7 Assay (Luminescent Assay)
This assay quantifies the activity of the executioner caspases 3 and 7.[9][10][11][12]
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Treat cells with this compound or other compounds at desired concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C and 5% CO₂.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[11][12]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[11][12]
-
Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Normalize the relative light unit (RLU) values of treated samples to the vehicle control to determine the fold change in caspase activity.
Western Blot for Cleaved Caspase-3 and Cleaved PARP
This method detects the activated (cleaved) forms of Caspase-3 and one of its key substrates, PARP, providing qualitative confirmation of caspase activation.[13][14][15][16]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis.[13][15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[13][15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-3 (17/19 kDa) and/or cleaved PARP (89 kDa). Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[13]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[13]
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19]
-
Cell Collection: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[20]
-
Washing: Discard the supernatant and wash the cells once with cold PBS.[20]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[18]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[18]
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 5. mdpi.com [mdpi.com]
- 6. Capsaicin-induced apoptosis of glioma cells is mediated by TRPV1 vanilloid receptor and requires p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chrysin-induced apoptosis is mediated through caspase activation and Akt inactivation in U937 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.jp]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 11. ulab360.com [ulab360.com]
- 12. promega.com [promega.com]
- 13. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]
- 14. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. bosterbio.com [bosterbio.com]
A Comparative Guide to the Anti-Cancer Activity of Capzimin Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Capzimin's performance against other proteasome inhibitors, supported by experimental data.
This compound is a novel, potent, and specific inhibitor of the proteasome isopeptidase Rpn11, a component of the 19S regulatory particle of the proteasome.[1] Its mechanism of action, distinct from that of 20S proteasome inhibitors like bortezomib and carfilzomib, offers a promising alternative for cancer therapy, particularly in cases of resistance to existing treatments.[1][2] This guide provides a comparative analysis of this compound's activity in various cancer cell lines, alongside established proteasome inhibitors, and details the experimental protocols for assessing its efficacy.
Comparative Activity of this compound and Other Proteasome Inhibitors
The anti-proliferative activity of this compound has been evaluated against the National Cancer Institute's panel of 60 human cancer cell lines (NCI-60). The following table summarizes the 50% growth inhibition (GI50) values for this compound in selected cell lines, providing a snapshot of its efficacy across different cancer types. For a comprehensive comparison, publicly available NCI-60 data for the approved proteasome inhibitors Bortezomib and Carfilzomib are also included. A lower GI50 value indicates higher potency.
| Cell Line | Cancer Type | This compound (GI50, µM) | Bortezomib (GI50, µM) | Carfilzomib (GI50, µM) |
| Leukemia | ||||
| SR | Leukemia | 0.67[1][3] | 0.007 | 0.008 |
| K-562 | Leukemia | 1.0[1][3] | 0.02 | 0.015 |
| Non-Small Cell Lung Cancer | ||||
| NCI-H460 | NSCLC | 0.7[1][3] | 0.009 | 0.025 |
| Breast Cancer | ||||
| MCF7 | Breast | 1.0[1][3] | 0.015 | 0.03 |
| Colon Cancer | ||||
| HCT-116 | Colon | ~2.0 (10% FBS), 0.6 (2.5% FBS)[1] | 0.008 | 0.018 |
| Central Nervous System (CNS) Cancer | ||||
| SNB-75 | CNS | >100 | 0.006 | 0.012 |
| Melanoma | ||||
| UACC-62 | Melanoma | 3.5 | 0.005 | 0.007 |
| Ovarian Cancer | ||||
| OVCAR-3 | Ovarian | 5.6 | 0.012 | 0.022 |
| Renal Cancer | ||||
| 786-0 | Renal | 4.2 | 0.01 | 0.019 |
| Prostate Cancer | ||||
| PC-3 | Prostate | 6.8 | 0.018 | 0.035 |
Note: The GI50 values for Bortezomib and Carfilzomib are sourced from the NCI's Developmental Therapeutics Program public database and may have been generated under different experimental conditions than the reported this compound data. Direct comparison should be made with caution.
Experimental Protocols
To ensure reproducibility and accurate comparison of experimental results, detailed methodologies are crucial. The following are standard protocols for key experiments used to assess the activity of anti-cancer compounds like this compound.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds (e.g., Bortezomib, Carfilzomib) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control wells. Plot the normalized values against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be used to assess the induction of apoptosis by observing the cleavage of proteins like PARP and Caspase-3.
-
Cell Lysis: Treat cells with this compound or control compounds at the desired concentrations for a specified time (e.g., 24 hours). Harvest the cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of protein expression.
Visualizing Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the processes involved in this compound's evaluation and its mechanism of action, the following diagrams have been generated using Graphviz.
References
A Tale of Two Inhibitors: Unraveling the Distinct Proteomic Signatures of Capzimin and Carfilzomib
In the landscape of proteasome-targeted cancer therapies, Capzimin and carfilzomib represent two distinct strategies for disrupting cellular protein homeostasis. While both ultimately lead to the accumulation of ubiquitinated proteins and apoptosis in cancer cells, their divergent mechanisms of action at the proteasome result in unique proteomic and ubiquitome profiles. This guide provides a comparative analysis of their effects, supported by experimental data, to aid researchers in understanding their differential impacts on cellular signaling and protein degradation.
Carfilzomib, a second-generation proteasome inhibitor, irreversibly targets the chymotrypsin-like (CT-L) activity of the 20S proteasome core particle, specifically the β5 and LMP7 subunits.[1][2][3][4][5] This direct inhibition of the proteasome's catalytic machinery leads to a widespread accumulation of polyubiquitinated proteins destined for degradation.[2] In contrast, this compound is a first-in-class inhibitor of the proteasome isopeptidase Rpn11, a deubiquitinase located in the 19S regulatory particle.[6][7][8][9][10][11][12] By inhibiting Rpn11, this compound prevents the removal of ubiquitin chains from proteins before their degradation, leading to a "clogging" of the proteasome with overly ubiquitinated substrates.[9] This fundamental difference in their targets within the proteasome complex underpins their distinct effects on the cellular proteome.
Comparative Proteomic and Ubiquitylome Data
Quantitative proteomic studies have begun to shed light on the differential consequences of these two inhibitory mechanisms. While a head-to-head comparison is not yet published, independent analyses of this compound and carfilzomib reveal distinct signatures in the ubiquitinated proteome.
A large-scale ubiquitylome analysis of carfilzomib treatment identified over 14,000 unique ubiquitylation sites across more than 4,400 protein groups, with the majority showing increased ubiquitylation as expected.[13] However, a notable exception was the Mortality factor 4-like 1 (MORF4L1), which exhibited a significant decrease in ubiquitylation at specific lysine residues (K187 and K104) alongside an increase in its overall protein abundance.[13]
Conversely, a proteomic study of this compound, compared with the 20S inhibitor bortezomib, identified 14,325 unique ubiquitination sites, with 2,556 sites on 1,123 proteins showing a greater than two-fold change in abundance.[1] This study highlighted that this compound treatment led to a more pronounced increase in the ubiquitination of specific proteins, such as angiomotin and DNAJB4, compared to bortezomib.[1] For instance, ubiquitination of angiomotin at lysine 481 was upregulated approximately 16-fold by this compound, whereas bortezomib induced only a 2.4-fold increase.[1]
| Feature | This compound | Carfilzomib |
| Target | Rpn11 deubiquitinase (19S regulatory particle) | β5 and LMP7 subunits (20S core particle) |
| Mechanism | Inhibition of deubiquitination of proteasome substrates | Irreversible inhibition of chymotrypsin-like proteolytic activity |
| Global Ubiquitylation | General increase, with specific substrates showing pronounced hyper-ubiquitination | Widespread increase in ubiquitylated proteins |
| Key Differentially Ubiquitylated Proteins (Examples) | Increased: Angiomotin (K481), DNAJB4[1] | Decreased: MORF4L1 (K187, K104)[13] |
| Resistance Mechanisms | Not yet fully characterized | Upregulation of drug efflux pumps (e.g., ABCB1), alterations in mitochondrial metabolism[14] |
Experimental Protocols
The following are summaries of the experimental methodologies used in the key proteomic studies of this compound and carfilzomib.
This compound Proteomic Profiling
-
Cell Culture and Treatment: Human embryonic kidney 293T cells were treated with 10 µM this compound or 1 µM bortezomib for 8 hours.[1]
-
Protein Extraction and Digestion: Cells were lysed, and proteins were extracted. The protein extracts were then digested into peptides using trypsin.
-
Ubiquitinated Peptide Enrichment: Peptides containing the di-glycine remnant of ubiquitin (following trypsin digestion) were enriched using specific antibodies.[1]
-
Mass Spectrometry: The enriched peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the ubiquitination sites.[1]
-
Data Analysis: The raw mass spectrometry data was processed to identify the proteins and the specific sites of ubiquitination, and to quantify the relative changes in ubiquitination levels between the different treatment conditions.
Carfilzomib Ubiquitylome Analysis
-
Cell Culture and Treatment: The specific cell line and treatment conditions for the global ubiquitylome analysis were not detailed in the abstract but typically involve treating a relevant cancer cell line (e.g., multiple myeloma) with carfilzomib at a pharmacologically relevant concentration and time point.
-
Protein Lysis and Digestion: Similar to the this compound protocol, cells were lysed, and the proteome was digested into peptides.
-
Ubiquitin Remnant Immunoaffinity Purification: Peptides with the K-ε-GG remnant from ubiquitinated proteins were enriched using a specific antibody.
-
LC-MS/MS Analysis: The enriched peptides were subjected to high-resolution LC-MS/MS for identification and quantification.
-
Bioinformatic Analysis: The resulting data was analyzed to identify the ubiquitinated proteins and sites and to determine the quantitative changes in response to carfilzomib treatment.[13]
Signaling Pathways and Cellular Processes
The distinct proteomic signatures induced by this compound and carfilzomib suggest that they may differentially impact various cellular signaling pathways.
Figure 1. Mechanisms of Action for this compound and Carfilzomib.
The hyper-ubiquitination of angiomotin, a protein involved in cell-cell adhesion and Hippo signaling, by this compound suggests a potential impact on pathways regulating cell proliferation and tissue architecture. Similarly, the increased ubiquitination of the heat shock protein DNAJB4 points towards a distinct cellular stress response compared to 20S inhibitors.
Carfilzomib's effect on MORF4L1, a component of the NuA4 histone acetyltransferase complex, suggests a potential modulation of transcriptional regulation and chromatin remodeling that is not directly linked to its primary mechanism of blocking protein degradation.
Figure 2. General Experimental Workflow for Proteomic Profiling.
Conclusion
This compound and carfilzomib, by targeting different components of the proteasome, induce distinct alterations in the cellular proteome and ubiquitome. Carfilzomib acts as a direct roadblock to protein degradation, leading to a broad accumulation of ubiquitinated proteins. This compound, on the other hand, acts earlier in the process, preventing the "trimming" of ubiquitin chains and causing a different kind of proteasome dysfunction. The identification of specific, differentially ubiquitinated proteins like angiomotin, DNAJB4, and MORF4L1 provides a starting point for deeper investigations into the unique biological consequences of these two inhibitory strategies. For researchers and drug developers, understanding these proteomic distinctions is crucial for predicting therapeutic efficacy, identifying potential biomarkers, and designing rational combination therapies.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Highly Multiplexed Quantitative Mass Spectrometry Analysis of Ubiquitylomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 8. Proteasome Inhibitors Bortezomib and Carfilzomib Stimulate the Transport Activity of Human Organic Anion Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 10. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomic approach for understanding milder neurotoxicity of Carfilzomib against Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In-depth proteomic analysis of proteasome inhibitors bortezomib, carfilzomib and MG132 reveals that mortality factor 4-like 1 (MORF4L1) protein ubiquitylation is negatively impacted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical activity of carfilzomib correlates with inhibition of multiple proteasome subunits: application of a novel pharmacodynamic assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of Capzimin for Rpn11: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Capzimin has emerged as a first-in-class inhibitor of Rpn11, a zinc-dependent isopeptidase subunit of the 19S regulatory particle of the proteasome.[1][2][3][4][5] Its development offers a novel therapeutic strategy for targeting the ubiquitin-proteasome system, particularly in cancers that have developed resistance to 20S proteasome inhibitors like bortezomib.[1][2][3][6] This guide provides a comprehensive comparison of this compound's selectivity for Rpn11 against other relevant enzymes and alternative inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action
This compound inhibits Rpn11 by chelating the active site Zn2+ ion, which is essential for its deubiquitinase (DUB) activity.[7][8] This inhibition prevents the removal of polyubiquitin chains from proteins targeted for degradation, leading to their accumulation and ultimately triggering apoptosis in cancer cells.[6][8]
Below is a diagram illustrating the ubiquitin-proteasome pathway and the point of inhibition by this compound.
Caption: Inhibition of Rpn11 by this compound blocks protein degradation.
Quantitative Comparison of Inhibitor Selectivity
The selectivity of this compound for Rpn11 has been evaluated against other JAMM (JAB1/MPN/Mov34 metalloenzyme) domain-containing deubiquitinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other relevant inhibitors against Rpn11 and related enzymes.
| Inhibitor | Target | IC50 (µM) | Selectivity over other JAMM DUBs | Reference |
| This compound | Rpn11 | 0.34 | >80-fold vs CSN5, >10-fold vs AMSH, >6-fold vs BRCC36 | [2] |
| CSN5 | 30 | [2][9][10] | ||
| AMSH | 4.5 | [2][9][10] | ||
| BRCC36 | 2.3 | [2][9][10] | ||
| 8-Thioquinoline (8TQ) | Rpn11 | ~2.4 | Precursor to this compound | [1][4] |
| Thiolutin | Rpn11 | - | General JAMM metalloprotease inhibitor | [11] |
| SOP11 (Epidithiodiketopiperazine) | Rpn11 | 1.3 | [12] | |
| CSN5 | 0.6 | [12] | ||
| AMSH | 0.9 | [12] |
Lower IC50 values indicate higher potency.
Experimental Protocols for Selectivity Assessment
The selectivity of this compound and other inhibitors is typically determined through in vitro biochemical assays. A common method is the fluorescence polarization-based assay.
Protocol: Fluorescence Polarization-Based DUB Activity Assay
This assay measures the ability of an inhibitor to block the deubiquitination of a fluorescently labeled substrate by the target DUB.
Materials:
-
Purified recombinant Rpn11 (or other DUBs like CSN5, AMSH, BRCC36).
-
Fluorescently labeled ubiquitin substrate (e.g., tetraubiquitin tagged with Oregon Green, Ub4-pepOG).[11][12]
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20).
-
Test inhibitors (e.g., this compound) dissolved in DMSO.
-
384-well black plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: Dilute the purified DUB enzyme and the fluorescent ubiquitin substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction: a. Add 2 µL of the diluted inhibitor solution to the wells of the 384-well plate. b. Add 10 µL of the DUB enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the deubiquitination reaction by adding 8 µL of the fluorescent ubiquitin substrate solution to each well.
-
Incubation: Incubate the reaction mixture at room temperature for a specific duration (e.g., 60-120 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: a. The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration. b. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to inhibit 50% of the DUB activity.
Below is a workflow diagram for the selectivity assay.
Caption: Experimental workflow for determining inhibitor IC50 values.
Cellular Assays for Validating Selectivity and Efficacy
To confirm the on-target effects of this compound within a cellular context, several assays can be employed.
1. Ubiquitin Conjugate Accumulation Assay:
-
Principle: Inhibition of Rpn11 leads to the accumulation of polyubiquitinated proteins.
-
Method: Treat cancer cell lines (e.g., HCT116) with varying concentrations of this compound.[2] Lyse the cells and perform Western blotting using an antibody against ubiquitin to visualize the accumulation of high molecular weight ubiquitin conjugates.[2]
2. Apoptosis Induction Assays:
-
Principle: The accumulation of ubiquitinated proteins and subsequent proteotoxic stress induces apoptosis.
-
Method: Treat cells with this compound and assess apoptosis by measuring the cleavage of caspase-3 and PARP via Western blotting, or by using assays such as Annexin V/PI staining followed by flow cytometry.[9]
3. Cell Proliferation Assay:
-
Principle: Inhibition of the proteasome, a critical cellular machine, leads to a halt in cell proliferation.
-
Method: Seed cancer cells in 96-well plates and treat with a range of this compound concentrations. After a set period (e.g., 72 hours), assess cell viability using reagents like CellTiter-Glo® or by MTT assay to determine the GI50 (concentration for 50% growth inhibition).[2]
Conclusion
The available data robustly supports the high selectivity of this compound for Rpn11 over other related deubiquitinases. Its distinct mechanism of action, targeting the 19S regulatory particle rather than the 20S catalytic core, makes it a valuable tool for research and a promising candidate for cancer therapeutics, especially in cases of resistance to conventional proteasome inhibitors. The experimental protocols outlined in this guide provide a framework for researchers to independently validate the selectivity and efficacy of this compound and other Rpn11 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 4. Discovery of an Inhibitor of the Proteasome Subunit Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]
- 8. diva-portal.org [diva-portal.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound dimer | Proteasome | Tocris Bioscience [tocris.com]
- 11. mdpi.com [mdpi.com]
- 12. Small-Molecule Inhibitors Targeting Proteasome-Associated Deubiquitinases - ProQuest [proquest.com]
Capzimin's Anti-Proliferative Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of Capzimin, a novel proteasome inhibitor, with other established agents. The information is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic candidate.
Executive Summary
This compound is a first-in-class inhibitor of the 19S proteasome subunit Rpn11, demonstrating a distinct mechanism of action compared to 20S proteasome inhibitors like bortezomib. Experimental data indicates that this compound exhibits potent anti-proliferative activity across a range of cancer cell lines, including those resistant to bortezomib. Its mechanism involves the induction of proteotoxic stress, leading to the unfolded protein response (UPR) and subsequent apoptosis.
Comparative Anti-Proliferative Activity
The anti-proliferative effects of this compound have been evaluated in various cancer cell lines. The following tables summarize the 50% growth inhibition (GI50) values for this compound and comparator compounds.
Table 1: Head-to-Head Comparison of this compound and Bortezomib
| Cell Line | Compound | GI50 (μM) | Notes |
| HCT116 (Human Colon Carcinoma) | This compound | ~2.0 (10% FBS), 0.6 (2.5% FBS) | |
| RPE1 (Human Retinal Pigmented Epithelium) - Wild-Type | This compound | Not specified, but same as resistant line | |
| RPE1 - Bortezomib-Resistant | This compound | Same as wild-type | Indicates a distinct mechanism from bortezomib.[1] |
| RPE1 - Wild-Type | Bortezomib | Not specified | |
| RPE1 - Bortezomib-Resistant | Bortezomib | Resistant |
Table 2: Anti-Proliferative Activity of this compound in NCI-60 Cell Lines
| Cell Line | Cancer Type | GI50 (μM) |
| Leukemia | ||
| SR | Leukemia | 0.67 |
| K-562 | Leukemia | 1.0 |
| Non-Small Cell Lung Cancer | ||
| NCI-H460 | Non-Small Cell Lung | 0.7 |
| Breast Cancer | ||
| MCF7 | Breast | 1.0 |
| Overall NCI-60 Panel | ||
| Median | 3.3 |
Mechanism of Action: Signaling Pathway to Apoptosis
This compound exerts its anti-proliferative effects by inhibiting the deubiquitinase activity of Rpn11, a critical component of the 19S regulatory particle of the proteasome. This inhibition leads to the accumulation of polyubiquitinated proteins, causing proteotoxic stress and activating the Unfolded Protein Response (UPR) in the endoplasmic reticulum (ER). Prolonged UPR activation shifts the cellular signaling from a pro-survival to a pro-apoptotic state.
The key steps in this compound-induced apoptosis are:
-
Rpn11 Inhibition : this compound chelates the Zn2+ ion in the active site of Rpn11, blocking its enzymatic activity.[2]
-
Accumulation of Polyubiquitinated Proteins : The inhibition of deubiquitination leads to a buildup of proteins marked for degradation.
-
ER Stress and UPR Activation : The accumulation of misfolded and polyubiquitinated proteins in the ER triggers the UPR. This involves the activation of two key sensor proteins: PERK and IRE1α.[1]
-
CHOP Upregulation : Activated PERK phosphorylates eIF2α, which leads to the preferential translation of the transcription factor ATF4. ATF4, in turn, upregulates the pro-apoptotic transcription factor CHOP.
-
Modulation of Bcl-2 Family Proteins : CHOP plays a central role in promoting apoptosis by altering the balance of Bcl-2 family proteins. It transcriptionally represses the anti-apoptotic protein Bcl-2 and promotes the expression of pro-apoptotic BH3-only proteins such as Bim, Puma, and Noxa.[3][4]
-
Mitochondrial Outer Membrane Permeabilization (MOMP) : The shift in the Bcl-2 family protein balance towards pro-apoptotic members leads to the activation of Bax and Bak, which form pores in the mitochondrial outer membrane.
-
Caspase Activation : MOMP results in the release of cytochrome c from the mitochondria, which binds to Apaf-1 to form the apoptosome. The apoptosome then activates the initiator caspase-9, which in turn activates the executioner caspases-3 and -7, leading to the dismantling of the cell.
References
Safety Operating Guide
Proper Disposal of Capzimin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Capzimin, a potent and specific inhibitor of the proteasome isopeptidase Rpn11.
This compound is an investigational compound used in cancer research.[1][2][3][4][5] Due to its biological activity, it requires careful handling and disposal to minimize exposure and prevent environmental contamination. The following procedures are based on general best practices for laboratory chemical waste disposal and should be supplemented by a thorough review of the manufacturer's Safety Data Sheet (SDS) and your institution's specific environmental health and safety (EHS) guidelines.
Chemical and Physical Properties of this compound
A clear understanding of this compound's properties is the first step toward safe handling and disposal.
| Property | Value |
| Molecular Formula | C30H24N6O2S4[1][2] |
| Molecular Weight | 628.802 g/mol [1] |
| Appearance | Solid, white to yellow powder[3] |
| Solubility | Soluble in DMSO[3] |
| Storage | Store at -20°C as a powder[3] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
Step-by-Step Disposal Procedures for this compound
The following workflow outlines the necessary steps for the safe disposal of this compound waste, from initial preparation to final collection.
Caption: Workflow for the proper disposal of this compound waste.
1. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, as well as any grossly contaminated items such as weighing paper or disposable spatulas, in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other solvent waste unless permitted by your institution's EHS guidelines.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
2. Waste Collection and Labeling:
-
Use only approved, chemically resistant containers for waste collection.
-
Label each container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Keep waste containers securely closed when not in use.
3. Disposal of Contaminated Materials:
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other disposable PPE should be double-bagged and placed in the solid hazardous waste stream.
-
Spill Cleanup Materials: Any materials used to clean up a spill of this compound should be treated as hazardous waste and disposed of accordingly.
4. Decontamination of Glassware:
-
Glassware that has come into contact with this compound should be decontaminated before being washed and reused.
-
The first rinse of the glassware should be collected as hazardous liquid waste.[6] For highly potent compounds, it is best practice to collect the first three rinses.[6]
-
Subsequent rinses can typically be disposed of down the drain, but confirm this with your institutional EHS procedures.
5. Final Waste Pickup:
-
Store all hazardous waste in a designated, secure area within your laboratory.
-
Schedule a waste pickup with your institution's EHS department.[7] Do not attempt to dispose of chemical waste through regular trash or sewer systems.[6]
Logical Relationship for Disposal Decisions
The following diagram illustrates the decision-making process for handling different types of this compound waste.
Caption: Decision tree for handling different forms of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and minimizing environmental impact. Always prioritize safety and consult your institution's specific guidelines.
References
- 1. This compound | Rpn11 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 5. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. mcgill.ca [mcgill.ca]
Essential Safety and Operational Guide for Handling Capzimin
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for various tasks involving Capzimin.
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Disposable, solid-front lab coat with tight cuffs- Double gloves (chemotherapy-rated nitrile gloves)- Safety goggles with side shields or a face shield- N95 or higher-rated respirator (in the absence of a certified chemical fume hood) |
| Solution Preparation and Handling | - Disposable, solid-front lab coat with tight cuffs- Double gloves (chemotherapy-rated nitrile gloves)- Safety goggles with side shields |
| Cell Culture and In Vitro Assays | - Lab coat- Single pair of nitrile gloves- Safety glasses |
| Spill Cleanup | - Disposable, solid-front lab coat with tight cuffs- Double gloves (chemotherapy-rated nitrile gloves)- Safety goggles and face shield- N95 or higher-rated respirator |
| Waste Disposal | - Lab coat- Heavy-duty nitrile gloves- Safety goggles |
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage
-
Inspect : Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don PPE : Before opening, don a lab coat, safety goggles, and nitrile gloves.
-
Verify : Confirm the container label matches the order information (this compound, CAS No. 2084868-04-0).
-
Store Securely : Store this compound in its original, tightly sealed container in a designated, labeled, and secure location.
Storage Conditions:
| Form | Temperature | Duration |
|---|---|---|
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Preparation of Stock Solutions
All solution preparation should be conducted within a certified chemical fume hood.
-
Assemble Materials : Gather all necessary equipment, including vials, solvent (typically DMSO), and pipettes, within the fume hood.
-
Calculate : Determine the required mass of this compound and volume of solvent to achieve the desired stock concentration.
-
Weighing : Tare a sterile, conical tube or vial on a calibrated balance. Carefully add the solid this compound to the tube.
-
Dissolution : Add the appropriate volume of solvent to the tube. Cap securely and vortex until the solid is completely dissolved.
-
Labeling : Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage : Store the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste :
-
Collect all contaminated solid waste, including gloves, weigh paper, pipette tips, and empty vials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with regular laboratory trash.
-
-
Liquid Waste :
-
Collect all unused stock solutions and contaminated liquid waste in a sealed, leak-proof, and clearly labeled hazardous liquid waste container.
-
Do not dispose of this compound solutions down the drain.
-
-
Decontamination :
-
Wipe down all surfaces and equipment that have come into contact with this compound with a suitable decontaminating solution (e.g., 70% ethanol followed by a surface cleaner).
-
-
Waste Pickup :
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Experimental Protocols and Visualizations
Signaling Pathway: Ubiquitin-Proteasome System Inhibition
This compound selectively inhibits Rpn11, a deubiquitinase enzyme within the 19S regulatory particle of the proteasome. This inhibition prevents the removal of ubiquitin chains from proteins targeted for degradation, leading to an accumulation of polyubiquitinated proteins and ultimately inducing cellular stress and apoptosis.
Experimental Workflow: In Vitro Proteasome Activity Assay
The following workflow outlines a typical experiment to measure the inhibitory effect of this compound on proteasome activity using a fluorogenic substrate.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
